BM 957
Description
The exact mass of the compound 5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid is 1064.3013238 g/mol and the complexity rating of the compound is 1930. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56ClF3N6O7S3/c1-3-62-35(2)48(51(64)65)49(50(62)36-12-14-38(53)15-13-36)37-8-7-9-42(32-37)61-30-28-60(29-31-61)41-18-16-39(17-19-41)58-72(68,69)45-20-21-46(47(33-45)71(66,67)52(54,55)56)57-40(34-70-44-10-5-4-6-11-44)22-25-59-26-23-43(63)24-27-59/h4-21,32-33,40,43,57-58,63H,3,22-31,34H2,1-2H3,(H,64,65)/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBFZDVUJBJNR-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56ClF3N6O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BM-957: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-957 is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, positioning it as a promising candidate in cancer therapeutics.[1] As a BH3 mimetic, BM-957 functions by disrupting the protein-protein interactions that prevent programmed cell death, or apoptosis, in cancer cells. Evasion of apoptosis is a hallmark of cancer, and by targeting the core machinery of this pathway, BM-957 aims to restore the natural process of cell death in malignant tissues.[1] This technical guide provides an in-depth overview of the mechanism of action of BM-957 in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: The Intrinsic Pathway of Apoptosis
BM-957 induces apoptosis by selectively targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] In healthy cells, a delicate balance exists between pro-apoptotic and anti-apoptotic members of this family. Cancer cells often overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL, which sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and the effector proteins Bax and Bak, thereby preventing apoptosis.[1]
BM-957 mimics the action of BH3-only proteins, binding with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL.[1] This competitive inhibition liberates pro-apoptotic proteins, particularly the "activator" BH3-only proteins like Bim. Once freed, these activators can directly engage and activate the effector proteins Bax and Bak. Activated Bax and Bak undergo a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic cascade.
The formation of these pores leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Quantitative Data
The efficacy of BM-957 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for BM-957 and its closely related analogue, ABT-737.
Table 1: Binding Affinities of BM-957
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | < 1 nM |
| Bcl-xL | < 1 nM |
Data from structure-based optimization studies.[1]
Table 2: Cellular Activity of BM-957
| Cell Line | Cancer Type | IC50 |
| H146 | Small-Cell Lung Cancer | ~20 nM |
| H1417 | Small-Cell Lung Cancer | ~20 nM |
IC50 values represent the concentration required to inhibit cell growth by 50%.[1]
Table 3: Apoptotic Induction by BM-957 in H146 Cells
| Treatment | Concentration | Time | Observation |
| BM-957 | 10 nM | 24 h | Robust cleavage of PARP and caspase-3 |
This demonstrates the induction of the apoptotic cascade at a low nanomolar concentration.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved in BM-957-induced apoptosis, the following diagrams have been generated using the Graphviz DOT language.
Caption: BM-957 signaling pathway in apoptosis.
Caption: General experimental workflow for assessing BM-957-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of BM-957 in apoptosis. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTS Assay)
Objective: To determine the concentration of BM-957 that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of BM-957 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the BM-957 dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
Methodology:
-
Seed cells in a 6-well plate and treat with various concentrations of BM-957 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases.
Methodology:
-
Seed cells in a white-walled 96-well plate and treat with BM-957.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression and cleavage of key apoptotic proteins.
Methodology:
-
Treat cells with BM-957 and harvest them at different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak, cytochrome c, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein levels.
Conclusion
BM-957 is a potent and specific inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Its mechanism of action is centered on the induction of the intrinsic pathway of apoptosis. By disrupting the sequestration of pro-apoptotic proteins, BM-957 triggers a cascade of events including Bax/Bak activation, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately leading to programmed cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of BM-957 and other BH3 mimetics in the fight against cancer.
References
An In-depth Technical Guide to Dual Bcl-2/Bcl-xL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dual Bcl-2/Bcl-xL inhibitors, a class of targeted therapies designed to induce apoptosis in cancer cells. This document details their mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols for their evaluation, and visualizes the complex biological and developmental processes involved.
Introduction to Bcl-2 Family Proteins and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death).[1] This family includes both pro-apoptotic proteins (e.g., Bax, Bak, Bim, Bad, Puma, Noxa) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1).[2][3] In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death.[1] However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows malignant cells to evade apoptosis, contributing to tumor development and resistance to conventional therapies.[4][5]
Dual Bcl-2/Bcl-xL inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[6] They bind with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bim.[7] This frees up Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program.[2][3]
Mechanism of Action: A Visualized Pathway
The signaling cascade initiated by dual Bcl-2/Bcl-xL inhibitors is complex, involving a series of protein-protein interactions that culminate in apoptosis. The following diagram illustrates this intricate pathway.
Quantitative Data for Navitoclax (ABT-263)
Navitoclax is a potent, orally bioavailable small-molecule inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[8] Its efficacy has been evaluated in a wide range of preclinical models and clinical trials.
Preclinical Activity
The following tables summarize the binding affinities and in vitro cytotoxicities of Navitoclax.
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | <1 nM |
| Bcl-xL | <1 nM |
| Bcl-w | <1 nM |
| Mcl-1 | No significant binding |
| A1 | No significant binding |
| Table 1: Binding affinities of Navitoclax for Bcl-2 family proteins.[8] |
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | >13,000 |
| NCI-H460 | Non-Small Cell Lung Cancer | >13,000 |
| H1048 | Small Cell Lung Cancer | ~80 mg/kg/qd (in vivo) |
| H82 | Small Cell Lung Cancer | Minimally effective |
| Table 2: In vitro and in vivo efficacy of Navitoclax in various lung cancer cell lines.[9][10] |
Clinical Trial Data
Navitoclax has been investigated in numerous clinical trials, both as a monotherapy and in combination with other agents, across a range of hematologic malignancies and solid tumors.[2]
| Trial Identifier | Phase | Indication | Treatment | Key Efficacy Results |
| NCT03222609 | 2 | Myelofibrosis | Navitoclax + Ruxolitinib | 26.5% SVR35 at week 24; 41% SVR35 at any time.[11][12] |
| Phase 2a | Relapsed/Refractory Lymphoid Malignancies | Navitoclax Monotherapy | ORR: 23.1% (all patients); 33.3% in Arm B (CLL, etc.).[3] | |
| Phase 2 | Relapsed Small Cell Lung Cancer | Navitoclax Monotherapy | ORR: 2.6% (1 patient); Stable Disease: 23% (9 patients).[13] | |
| Table 3: Selected clinical trial results for Navitoclax. SVR35: ≥35% spleen volume reduction; ORR: Objective Response Rate. |
The most common dose-limiting toxicity of Navitoclax is on-target thrombocytopenia, resulting from the inhibition of Bcl-xL, which is crucial for platelet survival.[10][13]
Experimental Protocols
The evaluation of dual Bcl-2/Bcl-xL inhibitors relies on a suite of specialized in vitro and in vivo assays.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a target protein.
Principle: A fluorescently labeled BH3 peptide (e.g., from Bim or Bad) is incubated with the target Bcl-2 family protein (e.g., Bcl-xL).[14] In the bound state, the larger complex tumbles slowly in solution, resulting in high fluorescence polarization.[14][15] When an inhibitor is added, it competes with the peptide for binding to the protein, displacing the fluorescent peptide.[16] The smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.[16]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 or Bcl-xL protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the fluorescently labeled BH3 peptide.
-
Prepare serial dilutions of the test inhibitor (e.g., Navitoclax).
-
-
Assay Setup (384-well plate format):
-
Add the assay buffer to all wells.
-
Add the test inhibitor at various concentrations.
-
Add the Bcl-2/Bcl-xL protein to all wells except the "free peptide" control.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] When added to cell cultures, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, releasing aminoluciferin.[1][17] This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[1]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with the dual Bcl-2/Bcl-xL inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and positive controls (e.g., staurosporine).
-
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[1]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[18]
-
Data Analysis: Normalize the luminescent signal to the untreated control to determine the fold-increase in caspase activity.
In Vivo Xenograft Model
This protocol outlines the establishment and use of a tumor xenograft model to evaluate the anti-tumor efficacy of a dual Bcl-2/Bcl-xL inhibitor.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Protocol:
-
Cell Preparation:
-
Culture the desired human cancer cell line (e.g., a small-cell lung cancer line known to be sensitive to Navitoclax) under sterile conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[19]
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the dual Bcl-2/Bcl-xL inhibitor (e.g., Navitoclax) via the appropriate route (e.g., oral gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
-
-
Data Analysis: Plot the mean tumor volume over time for each group to visualize the treatment effect. Perform statistical analysis to determine the significance of any observed differences in tumor growth between the treated and control groups.
Visualizing Workflows and Logic
Experimental Workflow for BH3 Mimetic Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BH3 mimetic.
Logic Model for Dual Inhibitor Development
The decision to pursue a dual inhibitor over a selective inhibitor is based on a specific therapeutic rationale. This logic model outlines the key considerations.
Conclusion
Dual Bcl-2/Bcl-xL inhibitors represent a promising class of anti-cancer agents that directly target the apoptotic machinery. A thorough understanding of their mechanism of action, coupled with robust preclinical and clinical evaluation using the methodologies outlined in this guide, is essential for the successful development and application of these targeted therapies. While challenges such as on-target toxicities remain, ongoing research into combination strategies and next-generation inhibitors continues to expand the therapeutic potential of targeting the Bcl-2 family in oncology.
References
- 1. ulab360.com [ulab360.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Addition of Navitoclax to Ongoing Ruxolitinib Therapy for Patients With Myelofibrosis With Progression or Suboptimal Response: Phase II Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
BM-957: A Technical Guide to a Potent Dual Bcl-2/Bcl-xL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM-957 is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. BM-957 was developed through structure-based drug design to fit into the BH3 binding groove of Bcl-2 and Bcl-xL, thereby preventing their interaction with pro-apoptotic proteins and restoring the cell's natural apoptotic machinery. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of BM-957, including detailed experimental protocols and quantitative data.
Discovery and Design
BM-957 was rationally designed as a highly potent Bcl-2/Bcl-xL inhibitor. The design strategy focused on optimizing the binding affinity to the hydrophobic BH3 binding groove present on the surface of anti-apoptotic Bcl-2 family proteins. This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like Bim, Bid, and Bad. By mimicking this natural interaction, small-molecule inhibitors can competitively block the sequestration of pro-apoptotic proteins, thus promoting apoptosis.[3]
The development of BM-957 involved the optimization of a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold.[1] Structure-activity relationship (SAR) studies, guided by the crystal structure of a lead compound complexed with Bcl-xL, led to the identification of BM-957 (also referred to as compound 30 in the primary literature) as a molecule with sub-nanomolar binding affinity and potent cellular activity.[1]
Mechanism of Action
BM-957 exerts its pro-apoptotic effects by directly inhibiting the function of the anti-apoptotic proteins Bcl-2 and Bcl-xL. In healthy cells, a delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family dictates the cell's fate. In many cancers, this balance is shifted towards survival due to the overexpression of proteins like Bcl-2 and Bcl-xL. These anti-apoptotic proteins sequester pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP).
BM-957 binds with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins. This leads to the liberation of Bak and Bax, which can then homo-oligomerize to form pores in the mitochondrial membrane. The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm activates the caspase cascade, culminating in the execution of apoptosis.[3]
Quantitative Preclinical Data
The potency of BM-957 has been characterized through various in vitro assays, demonstrating its high affinity for its targets and its effectiveness in inhibiting the growth of cancer cell lines.
Table 1: Binding Affinity of BM-957
| Target | Ki (nM) | IC50 (nM) |
| Bcl-2 | 1.2 | 5.4 |
| Bcl-xL | <1 | 6.0 |
| Data sourced from MedChemExpress and corroborated by primary literature.[4] |
Table 2: Cell Growth Inhibition by BM-957
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H146 | Small-Cell Lung Cancer | ~20 |
| H1147 | Small-Cell Lung Cancer | ~20 |
| Data as reported in the primary discovery paper.[1][3] |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments conducted during the preclinical evaluation of BM-957.
Bcl-2/Bcl-xL Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of BM-957 to its target proteins.
-
Reagents: Recombinant human Bcl-2 and Bcl-xL proteins, a fluorescently labeled BH3 peptide probe (e.g., from Bim), assay buffer (e.g., PBS with 0.01% Tween-20), and BM-957 in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A constant concentration of the target protein and the fluorescent probe are incubated together in the assay buffer in a microplate.
-
Serial dilutions of BM-957 are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of BM-957 indicates the displacement of the fluorescent probe. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay for IC50 Determination
This assay determines the concentration of BM-957 required to inhibit the growth of cancer cell lines by 50%.
-
Cell Culture: NCI-H146 and H1147 small-cell lung cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of BM-957.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
The absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the BM-957 concentration and fitting the data to a dose-response curve.
Western Blot for PARP and Caspase-3 Cleavage
This assay provides evidence of apoptosis induction by detecting the cleavage of key apoptotic markers.
-
Cell Treatment and Lysis:
-
NCI-H146 cells are treated with various concentrations of BM-957 (e.g., as low as 10 nM) for a set time (e.g., 24 hours).[1][3]
-
Both floating and adherent cells are collected, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved PARP and cleaved caspase-3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The presence of the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates the activation of the apoptotic cascade.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of BM-957 in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: NCI-H146 cells are harvested, resuspended in a mixture of media and Matrigel, and injected subcutaneously into the flanks of the mice.
-
Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
BM-957 is administered at a well-tolerated dose (e.g., 25 mg/kg) via an appropriate route (e.g., intravenous injection) on a defined schedule (e.g., daily for 5 days a week for 2 weeks).[4]
-
The control group receives the vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the extent of tumor growth inhibition or regression is calculated.
-
-
Results: BM-957 has been shown to induce rapid, complete, and durable tumor regression in the H146 small-cell lung cancer xenograft model at a well-tolerated dose.[1][3][4]
Conclusion
BM-957 is a highly potent dual inhibitor of Bcl-2 and Bcl-xL that has demonstrated significant preclinical activity. Its rational design has resulted in a compound with sub-nanomolar binding affinities and low nanomolar cellular efficacy in relevant cancer models. The robust induction of apoptosis, confirmed by the cleavage of PARP and caspase-3, and the dramatic tumor regression observed in in vivo models, underscore the potential of BM-957 as a therapeutic candidate. Further development and clinical investigation of BM-957 and similar molecules are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
BM-957: A Potent Dual Inhibitor of Bcl-2 and Bcl-xL with Sub-Nanomolar Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
BM-957 is a highly potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, key regulators of the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the binding affinity of BM-957 for various Bcl-2 family proteins, detailed experimental protocols for the assays used to determine these affinities, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of BM-957
BM-957, a derivative of the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid class of inhibitors, demonstrates high-affinity binding to the BH3-binding groove of both Bcl-2 and Bcl-xL. This potent inhibition disrupts the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cancer cells that overexpress these anti-apoptotic proteins.
The binding affinities of BM-957 and its analogs for various Bcl-2 family members have been determined using multiple biophysical and biochemical assays. The key quantitative data is summarized in the table below.
| Bcl-2 Family Protein | Binding Affinity (Ki) | Method | Reference |
| Bcl-2 | < 1 nM | Fluorescence Polarization Assay | [1] |
| Bcl-xL | < 1 nM | Fluorescence Polarization Assay | [1] |
| Mcl-1 | No appreciable binding up to 5 µM | Not specified | [1] |
Experimental Protocols
The determination of the binding affinity of BM-957 for Bcl-2 family proteins relies on robust and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for Ki Determination
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an unlabeled inhibitor (e.g., BM-957).
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or other Bcl-2 family proteins.
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bad or FITC-Bim).
-
BM-957 or other test compounds.
-
Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, containing 0.05% Tween-20.
-
Black, low-volume 384-well microplates.
-
A microplate reader equipped with fluorescence polarization optics.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Bcl-2 family protein in assay buffer. The final concentration in the assay will depend on the Kd of the fluorescent probe.
-
Prepare a stock solution of the fluorescently labeled BH3 peptide in assay buffer. The final concentration should be low (typically in the low nanomolar range) to ensure that the majority of the probe is bound to the protein in the absence of an inhibitor.
-
Prepare a serial dilution of BM-957 in assay buffer.
-
-
Assay Setup:
-
Add the Bcl-2 family protein to the wells of the microplate.
-
Add the fluorescently labeled BH3 peptide to the wells.
-
Add the serially diluted BM-957 or control vehicle to the wells.
-
The final volume in each well is typically 20-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe for the protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another powerful technique for quantifying protein-protein interactions and their inhibition.
Materials:
-
His-tagged recombinant Bcl-2 family protein.
-
Biotinylated BH3 peptide.
-
Terbium (Tb)-conjugated anti-His antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor).
-
BM-957 or other test compounds.
-
TR-FRET assay buffer.
-
Low-volume white microplates.
-
A TR-FRET compatible microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the TR-FRET assay buffer.
-
Assay Reaction:
-
In the wells of a microplate, combine the His-tagged Bcl-2 protein, biotinylated BH3 peptide, and serially diluted BM-957.
-
Add the Tb-conjugated anti-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for the acceptor) wavelengths, with a time delay to reduce background fluorescence.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway involving Bcl-2 family proteins and the general workflow of a competitive binding assay.
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins and the inhibitory action of BM-957.
Caption: General workflow for a competitive binding assay to determine inhibitor potency.
References
The Structural Basis of BM-957 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibitory activity of BM-957, a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information presented herein is compiled from the seminal research that led to its discovery and is intended to serve as a comprehensive resource for professionals in the fields of oncology, structural biology, and medicinal chemistry.
Core Inhibition Mechanism
BM-957 is a rationally designed inhibitor that targets the BH3 binding groove of Bcl-2 family proteins.[1][2] These anti-apoptotic proteins, frequently overexpressed in cancer cells, sequester pro-apoptotic proteins (containing a BH3 domain) to prevent programmed cell death.[1] BM-957 mimics the action of these pro-apoptotic proteins by occupying the BH3 binding groove, thereby liberating the pro-apoptotic partners and triggering the apoptotic cascade.[1] The design of BM-957 was a result of structure-based optimization of a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold.[1][2]
Quantitative Binding and Activity Data
The potency of BM-957 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its high-affinity binding to Bcl-2 and Bcl-xL and its potent anti-proliferative activity in cancer cell lines.
| Target Protein | Binding Affinity (Kᵢ) |
| Bcl-2 | < 1 nM[1][2] |
| Bcl-xL | < 1 nM[1][2] |
| Cell Line | Cancer Type | IC₅₀ |
| H146 | Small-cell lung cancer | ~20 nM[1] |
| H1417 | Small-cell lung cancer | ~20 nM |
Structural Insights from X-ray Crystallography
The development of BM-957 was guided by the crystal structure of a potent lead compound complexed with Bcl-xL.[1][2] This structural information was pivotal in optimizing the inhibitor's interactions with the target protein. The pyrrole-based core of the inhibitor series occupies the hydrophobic BH3 binding groove. Key interactions include:
-
Hydrophobic Interactions: The diphenyl groups of the core scaffold make extensive hydrophobic contacts with conserved hydrophobic pockets within the BH3 binding groove of Bcl-xL.
-
Hydrogen Bonding: The carboxylic acid moiety forms critical hydrogen bonds with conserved residues in the binding groove, anchoring the inhibitor.
-
Structure-Activity Relationship (SAR): The optimization process involved modifications to the core structure to enhance binding affinity and cellular potency, leading to the final structure of BM-957.
While the specific crystal structure of BM-957 in complex with Bcl-2 or Bcl-xL is not publicly available, the structure of its precursor in complex with Bcl-xL (PDB ID: 3SPF) provides a strong model for its binding mode.[2]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the characterization of BM-957.
Protein Expression and Purification
Recombinant human Bcl-2 and Bcl-xL proteins were typically expressed in E. coli as glutathione S-transferase (GST) fusion proteins. The fusion proteins were purified from bacterial lysates using glutathione-agarose affinity chromatography. Following purification, the GST tag was cleaved by a specific protease (e.g., thrombin or PreScission protease), and the target protein was further purified by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.
In Vitro Binding Assays
The binding affinities of BM-957 to Bcl-2 and Bcl-xL were determined using a competitive fluorescence polarization (FP) assay. In this assay, a fluorescently labeled BH3 peptide is displaced from the BH3 binding groove of the target protein by the inhibitor. The change in fluorescence polarization is measured as a function of the inhibitor concentration, allowing for the determination of the inhibition constant (Kᵢ).
Cell-Based Assays
The anti-proliferative activity of BM-957 was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay, in various cancer cell lines. Cells were treated with increasing concentrations of BM-957 for a defined period (e.g., 72 hours), and cell viability was measured. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.
Western Blot Analysis
To confirm the mechanism of action, western blot analysis was performed to detect the induction of apoptosis. Cancer cells were treated with BM-957, and cell lysates were collected at different time points. The levels of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, were analyzed by immunoblotting with specific antibodies.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway targeted by BM-957 and a typical experimental workflow for its characterization.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro characterization of BM 957
An In-depth Technical Guide to the In Vitro Characterization of BM 957
This technical guide provides a comprehensive overview of the , a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The data and methodologies presented are targeted towards researchers, scientists, and professionals involved in drug development and cancer research.
Mechanism of Action
This compound functions as a dual inhibitor of Bcl-2 and Bcl-xL, two key members of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. In many cancers, these anti-apoptotic proteins are overexpressed, enabling cancer cells to evade apoptosis and resist treatment.[1] this compound is designed to bind to a specific hydrophobic groove (the BH3 binding groove) on Bcl-2 and Bcl-xL.[1] This binding competitively inhibits the interaction of Bcl-2/Bcl-xL with pro-apoptotic proteins such as Bim, Bid, and Bad.[1] By disrupting this interaction, this compound effectively neutralizes the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells that are dependent on these proteins for survival.[1]
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, pro-survival proteins Bcl-2 and Bcl-xL sequester pro-apoptotic proteins, preventing apoptosis. This compound disrupts this balance, leading to the activation of the apoptotic cascade.
Caption: Signaling pathway of this compound-mediated apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro assays.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | <1 nM |
| Bcl-xL | <1 nM |
Table 2: Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 |
| H146 | Small-Cell Lung Cancer | ~20 nM |
| H1147 | Small-Cell Lung Cancer | ~20 nM |
Table 3: Apoptosis Induction by this compound in H146 Cells
| Treatment Concentration | Time | Apoptotic Marker | Result |
| 10 nM | 24 hours | PARP Cleavage | Robust Cleavage |
| 10 nM | 24 hours | Caspase-3 Cleavage | Robust Cleavage |
Experimental Protocols
Detailed experimental protocols for the key in vitro characterization assays for this compound are outlined below.
Binding Affinity Assay (Ki Determination)
This assay is designed to determine the binding affinity of this compound to its target proteins, Bcl-2 and Bcl-xL. A common method is a competitive binding assay using fluorescence polarization.
-
Reagents:
-
Recombinant human Bcl-2 and Bcl-xL proteins.
-
A fluorescently labeled peptide probe that binds to the BH3 groove of Bcl-2/Bcl-xL (e.g., a fluorescein-labeled Bad BH3 peptide).
-
This compound at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with a surfactant).
-
-
Procedure:
-
A fixed concentration of the recombinant target protein (Bcl-2 or Bcl-xL) is incubated with a fixed concentration of the fluorescent peptide probe.
-
This compound is added in a serial dilution to compete with the fluorescent probe for binding to the target protein.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a suitable plate reader. The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
Cell Growth Inhibition Assay (IC50 Determination)
This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Cell Lines and Culture:
-
H146 and H1147 small-cell lung cancer cell lines.
-
Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
This compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is normalized to the vehicle control.
-
The IC50 value is calculated by fitting the dose-response curve with a non-linear regression model.
-
Caption: Generalized workflow for IC50 determination.
Apoptosis Induction Assay (Western Blot)
This assay is used to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
-
Reagents and Equipment:
-
H146 cells.
-
This compound.
-
Lysis buffer.
-
Primary antibodies against total and cleaved PARP and caspase-3.
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
H146 cells are treated with this compound (e.g., at 10 nM) and a vehicle control for 24 hours.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The presence of cleaved forms of PARP and caspase-3 indicates apoptosis induction.
-
References
BM-957: A Potent Dual Bcl-2/Bcl-xL Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BM-957 is a promising small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1] Developed through structure-based design, BM-957 exhibits sub-nanomolar binding affinity for its targets and has demonstrated potent anti-tumor activity in preclinical models, including complete and durable tumor regression in small-cell lung cancer xenografts.[1][2] This technical guide provides a comprehensive overview of BM-957, including its mechanism of action, quantitative preclinical data, and detailed experimental methodologies, to support further research and development of this potential anti-cancer agent.
Introduction
Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer treatments. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins, preventing the initiation of programmed cell death. Overexpression of Bcl-2 and Bcl-xL is a common feature in many malignancies and is associated with poor prognosis and resistance to chemotherapy.[1]
BM-957 is a derivative of the diphenyl-pyrrole-carboxamide scaffold and was designed as a potent inhibitor of both Bcl-2 and Bcl-xL.[3] By mimicking the action of pro-apoptotic BH3-only proteins, BM-957 binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[1] Preclinical studies have highlighted its potential as a highly effective anti-cancer agent.[1][4]
Quantitative Preclinical Data
The efficacy of BM-957 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for BM-957.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of BM-957
| Target | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Cell Lines | Reference |
| Bcl-2 | < 1 nM | 5.4 nM | - | [2][5] |
| Bcl-xL | < 1 nM | 6.0 nM | - | [2][5] |
| H1417 (SCLC) | - | 21 nM | Small-Cell Lung Cancer | [2][5] |
| H146 (SCLC) | - | ~20 nM | Small-Cell Lung Cancer | [6][1] |
SCLC: Small-Cell Lung Cancer
Table 2: In Vivo Efficacy of BM-957 in a Small-Cell Lung Cancer Xenograft Model (H146)
| Dosing Schedule | Route of Administration | Outcome | Mouse Strain | Reference |
| 25 mg/kg daily, 5 days/week for 2 weeks | Intravenous | Complete and durable tumor regression | SCID Mice | [2][5] |
Mechanism of Action: Induction of Apoptosis
BM-957 functions as a BH3 mimetic, directly targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By binding to these proteins, BM-957 disrupts their interaction with pro-apoptotic Bcl-2 family members like Bim, Bid, and Bad. This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, which oligomerize and insert into the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.[3] This is evidenced by the robust cleavage of PARP and caspase-3 observed in cancer cells treated with BM-957.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of BM-957 in inducing apoptosis.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the anti-cancer activity of BM-957.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of BM-957 on the growth of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BM-957 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H146, H1417)
-
Complete cell culture medium
-
BM-957 stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BM-957 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of BM-957. Include a vehicle control (medium with the same concentration of solvent as the highest BM-957 concentration).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis markers such as cleaved PARP and cleaved caspase-3.
Objective: To confirm that BM-957 induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
BM-957
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PARP, cleaved PARP, caspase-3, and cleaved caspase-3
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BM-957 at various concentrations and for different time points.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of BM-957.
Conclusion and Future Directions
BM-957 is a potent dual inhibitor of Bcl-2 and Bcl-xL with significant anti-cancer potential, particularly in malignancies dependent on these anti-apoptotic proteins for survival. The preclinical data strongly support its further investigation as a therapeutic agent. Future research should focus on:
-
Combination Therapies: Evaluating the synergistic effects of BM-957 with standard-of-care chemotherapies and other targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BM-957 treatment.
-
Pharmacokinetics and Toxicology: Conducting comprehensive studies to determine the pharmacokinetic profile and assess the safety of BM-957 in more advanced preclinical models.
-
Clinical Trials: Progressing BM-957 into early-phase clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.
The in-depth understanding of BM-957's mechanism and its robust preclinical activity make it a compelling candidate for continued development in the quest for novel and effective cancer therapies.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BM-957 in Cell Culture Experiments
A word of caution: Initial research has identified BM-957 as a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and not as a dual S6K1 and Akt/PKB inhibitor. These application notes are based on its well-documented function as a Bcl-2/Bcl-xL inhibitor.
Introduction
BM-957 is a highly potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins.[1][2] In normal physiology, Bcl-2 and Bcl-xL are key regulators of the intrinsic apoptotic pathway, preventing programmed cell death. Many cancer cells overexpress these proteins, which contributes to their survival and resistance to chemotherapy.[3] By binding to the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity, BM-957 disrupts their interaction with pro-apoptotic proteins (e.g., Bim, Bad, Bak, Bax), thereby unleashing the apoptotic cascade and leading to cancer cell death.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BM-957 in cell culture experiments to study its effects on apoptosis and cell viability.
Mechanism of Action: Inhibition of Bcl-2/Bcl-xL
BM-957 functions as a BH3 mimetic, competitively binding to a hydrophobic groove on Bcl-2 and Bcl-xL. This binding displaces pro-apoptotic BH3-only proteins, which can then activate the effector proteins Bak and Bax. Activated Bak and Bax oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of BM-957.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Bcl-2 | <1 nM | [1][2] |
| Bcl-xL | <1 nM | [1][2] | |
| Cell Growth Inhibition (IC50) | H146 (Small Cell Lung Cancer) | ~20 nM | [2] |
| H1147 (Small Cell Lung Cancer) | ~20 nM | [2] | |
| Apoptosis Induction | H146 (Small Cell Lung Cancer) | Robust PARP and caspase-3 cleavage at 10 nM (24h) | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the use of a standard colorimetric assay (e.g., MTT, XTT) to determine the effect of BM-957 on cancer cell viability.
References
- 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Determining the IC50 of BM-957 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-957 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] These proteins are key regulators of the intrinsic apoptotic pathway and are frequently overexpressed in various cancer types, contributing to tumor cell survival and resistance to conventional therapies. By mimicking the action of pro-apoptotic BH3-only proteins, BM-957 binds to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby neutralizing their inhibitory effect on apoptosis and promoting cancer cell death. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BM-957 in cancer cell lines, along with data on its activity and a diagram of the targeted signaling pathway.
Mechanism of Action of BM-957
BM-957 functions as a BH3 mimetic, a class of drugs designed to restore the apoptotic signaling pathway in cancer cells. The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak, Bad, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL leads to the sequestration of pro-apoptotic proteins, preventing the activation of the caspase cascade and subsequent cell death. BM-957 competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins. This liberation of pro-apoptotic factors allows for the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.
Figure 1: Simplified signaling pathway of BM-957-induced apoptosis.
Quantitative Data: IC50 of BM-957 in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For BM-957, this is the concentration that reduces the viability of a cancer cell population by 50%. The following table summarizes the available IC50 data for BM-957.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H146 | Small-Cell Lung Cancer | ~20 | [3] |
| H1147 | Small-Cell Lung Cancer | ~20 | [3] |
| H1417 | Small-Cell Lung Cancer | 21 | [1] |
| H146 | Small-Cell Lung Cancer | 22 | [1] |
| Biochemical Assay | |||
| Bcl-2 | - | 5.4 | [1][2] |
| Bcl-xL | - | 6.0 | [1][2] |
Note: The efficacy of BM-957 in other cancer cell lines should be determined experimentally.
Experimental Protocols for IC50 Determination
The following are detailed protocols for commonly used cell viability assays to determine the IC50 of BM-957.
Experimental Workflow Overview
Figure 2: General workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BM-957
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of BM-957 in DMSO.
-
Perform serial dilutions of BM-957 in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: AlamarBlue™ (Resazurin) Assay
Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BM-957
-
AlamarBlue™ reagent
-
96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Multichannel pipette
-
Plate reader (fluorescence: Ex/Em ~560/590 nm; absorbance: 570 nm and 600 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
AlamarBlue™ Addition and Incubation:
-
After the drug incubation period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.
-
-
Data Acquisition:
-
Fluorescence: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Absorbance: Measure the absorbance at 570 nm and use 600 nm as a reference wavelength.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in the MTT protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BM-957
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.
-
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in the MTT protocol.
-
Conclusion
BM-957 is a potent dual inhibitor of Bcl-2 and Bcl-xL, demonstrating low nanomolar efficacy in certain cancer cell lines. The protocols provided herein offer robust and reliable methods for determining the IC50 of BM-957 in a variety of cancer cell models. The choice of assay may depend on the specific cell line, experimental setup, and available equipment. Accurate determination of IC50 values is a critical step in the preclinical evaluation of novel anticancer agents like BM-957 and provides a foundation for further mechanistic and in vivo studies.
References
Application Notes and Protocols for BM 957: A Potent Bcl-2/Bcl-xL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 957 is a highly potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By targeting these key regulators of the intrinsic apoptotic pathway, this compound can induce programmed cell death in cancer cells that overexpress these proteins, making it a promising candidate for cancer therapy. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro experiments.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₆ClF₃N₆O₇S₃ | |
| Molecular Weight | 1065.68 g/mol | |
| Target | Bcl-2 and Bcl-xL | [1] |
| Binding Affinity (Kᵢ) | < 1 nM for Bcl-2 and Bcl-xL | [1] |
| Cellular Potency (IC₅₀) | ~20 nM (in H146 and H1147 small-cell lung cancer cell lines) | [1] |
Solubility and Preparation of Stock Solutions
While specific solubility data for this compound is not extensively published, based on its chemical structure as a derivative of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid and general practices for similar small molecule inhibitors, it is expected to have low aqueous solubility and good solubility in organic solvents.[2][3] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][4]
Materials Required:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.066 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 1.066 mg of compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol outlines a general procedure for determining the effect of this compound on the viability of cancer cell lines.
Materials Required:
-
Cancer cell line of interest (e.g., H146 or H1147)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform serial dilutions in DMSO first, followed by dilution in the medium to minimize precipitation.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Signaling Pathway of this compound Action
This compound functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This disrupts the sequestration of pro-apoptotic "BH3-only" proteins like Bim, Bid, and Bad.[1] The released pro-apoptotic proteins then activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]
These application notes are intended to serve as a guide. Researchers should optimize protocols for their specific experimental systems.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Techniques for Measuring BM 957 Target Engagement with Bcl-2 and Bcl-xL
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BM 957 is a potent small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] It binds to the BH3 homology groove of these proteins, preventing them from sequestering pro-apoptotic proteins and thereby inducing apoptosis in cancer cells.[1] Accurate measurement of the engagement of this compound with its intracellular targets, Bcl-2 and Bcl-xL, is crucial for understanding its mechanism of action, optimizing drug dosage, and developing pharmacodynamic biomarkers. This document provides detailed application notes and protocols for several key techniques to quantify the target engagement of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Application Note:
The TR-FRET assay is a robust, high-throughput method for quantifying the binding of this compound to Bcl-2 and Bcl-xL in a biochemical format. This competitive binding assay measures the ability of this compound to displace a fluorescently labeled peptide tracer (e.g., a BH3-domain peptide) from the BH3-binding groove of a tagged Bcl-2 or Bcl-xL protein. The assay relies on the transfer of energy from a terbium-labeled donor (e.g., anti-His antibody bound to His-tagged Bcl-2/xL) to a fluorescent acceptor on the tracer peptide. Disruption of this interaction by this compound leads to a decrease in the FRET signal, allowing for the determination of the inhibitor's binding affinity (IC50).
Experimental Protocol:
Materials:
-
Recombinant His-tagged Bcl-2 or Bcl-xL protein
-
Biotinylated BH3 peptide tracer (e.g., from Bak or Bim)
-
Terbium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.05% BSA)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 1 pM to 100 µM.
-
Reagent Preparation:
-
Dilute the His-tagged Bcl-2 or Bcl-xL protein to the desired concentration in assay buffer.
-
Dilute the biotinylated BH3 peptide tracer to the desired concentration in assay buffer.
-
Prepare a mixture of the terbium-labeled anti-His antibody and streptavidin-conjugated fluorophore in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the 384-well plate.
-
Add 5 µL of the His-tagged Bcl-2/xL protein solution to each well.
-
Add 5 µL of the biotinylated BH3 peptide tracer solution to each well.
-
Add 5 µL of the donor/acceptor mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (typically 60 µs).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | Bcl-2 | 0.8 |
| This compound | Bcl-xL | 1.2 |
| Control Inhibitor | Bcl-2 | 5.5 |
Experimental Workflow:
References
Application Notes and Protocols: BM 957 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM 957 is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] By binding to the BH3-binding groove of these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bim, Bak, and Bax, thereby unleashing the intrinsic mitochondrial apoptosis pathway.[4][5] This targeted induction of apoptosis makes this compound a promising candidate for cancer therapy, particularly in tumors that overexpress Bcl-2 and Bcl-xL, a common mechanism of chemoresistance.[1][6]
The combination of this compound with conventional chemotherapy is a rational and promising strategy to enhance therapeutic efficacy. Chemotherapy induces cellular stress and DNA damage, which primes cancer cells for apoptosis. However, cancer cells can often evade this by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting these proteins, this compound can lower the threshold for apoptosis, thereby sensitizing cancer cells to the effects of chemotherapy and potentially overcoming drug resistance.[7] Preclinical studies with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263), have demonstrated synergistic anti-tumor activity when combined with various chemotherapeutic agents.[7][8][9][10]
These application notes provide an overview of the preclinical evaluation of this compound in combination with chemotherapy, including detailed protocols for key experiments and data presentation guidelines.
Data Presentation
In Vitro Synergistic Activity
The synergistic effect of combining this compound with a chemotherapeutic agent can be quantified using metrics such as the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes representative data on the synergistic effects of Bcl-2 inhibitors in combination with chemotherapy in various cancer cell lines.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Combination Effect (CI) | Reference |
| H146 | Small Cell Lung Cancer | Doxorubicin | < 1 (Synergy) | [8] |
| A549 | Non-Small Cell Lung Cancer | Paclitaxel | < 1 (Synergy) | [11] |
| SK-OV-3 | Ovarian Cancer | Paclitaxel | > Additive Response | [12] |
| IGROV-1 | Ovarian Cancer | Paclitaxel | > Additive Response | [12] |
| Various | Solid Tumors | Gemcitabine | Synergy | [13] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating the efficacy of combination therapies. The following table presents a summary of the kind of results expected from such a study, based on preclinical data for the Bcl-2 inhibitor Navitoclax.
| Treatment Group | Tumor Growth Inhibition (%) | Change in Tumor Volume (mm³) | Survival Benefit | Reference |
| Vehicle Control | 0 | 1500 ± 200 | - | [7] |
| Chemotherapy Alone | 40 | 900 ± 150 | Moderate | [7] |
| This compound Alone | 30 | 1050 ± 180 | Moderate | [7] |
| This compound + Chemotherapy | 85 | 225 ± 50 | Significant | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[15]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol is to assess the induction of apoptosis by detecting the cleavage of caspase-3 and PARP.
Materials:
-
Cancer cells treated with this compound and/or chemotherapy
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[17]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.[18]
-
Strip the membrane and re-probe for cleaved PARP and the loading control (GAPDH). Cleavage of the 116 kDa PARP protein to an 89 kDa fragment is indicative of apoptosis.[19][20]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral or parenteral administration
-
Chemotherapeutic agent for administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Administer the treatments according to the desired schedule and route. For example, this compound might be given daily by oral gavage, and the chemotherapeutic agent might be given intraperitoneally once a week.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound and chemotherapy-induced apoptosis.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound with chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. US12118414B2 - BCL-2 proteins degraders for cancer treatment - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BH3-mimetics: recent developments in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel BH3 α-helix mimetic JY-1-106 induces apoptosis in a subset of cancer cells (lung cancer, colon cancer and mesothelioma) by disrupting Bcl-xL and Mcl-1 protein–protein interactions with Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 18. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Testing BM-957 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-957 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] These proteins are key regulators of apoptosis and are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. By inhibiting Bcl-2 and Bcl-xL, BM-957 restores the natural process of programmed cell death in cancer cells. Preclinical studies have demonstrated that BM-957 can induce rapid, complete, and durable tumor regression in small-cell lung cancer (SCLC) xenograft models, specifically the NCI-H146 model.[1][2]
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing xenograft models to test the in vivo efficacy of BM-957 and similar Bcl-2/Bcl-xL inhibitors. The protocols are based on established methodologies for SCLC xenografts and publicly available data on the well-characterized Bcl-2/Bcl-xL inhibitor, navitoclax (ABT-263), in the same NCI-H146 model. While the exact dosing schedule for BM-957 to achieve complete tumor regression has been described as a "well-tolerated dose schedule," specific details were not publicly released.[1][2] Therefore, the provided dosing protocols for navitoclax serve as a robust starting point for designing efficacy studies for BM-957.
Signaling Pathway of Bcl-2/Bcl-xL Inhibition
Caption: BM-957 inhibits Bcl-2 and Bcl-xL, leading to apoptosis.
Experimental Protocols
NCI-H146 Cell Culture
The NCI-H146 cell line, derived from a bone marrow metastasis of a patient with SCLC, is a suitable model for these studies.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Cells are grown in suspension as multicellular aggregates at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: The culture can be split by diluting the cell suspension with fresh medium. Alternatively, cell clusters can be collected by centrifugation and resuspended in fresh medium.
NCI-H146 Xenograft Model Establishment
Caption: Workflow for in vivo efficacy testing of BM-957.
-
Animal Models: Female athymic nude or NOD/SCID mice, 6-8 weeks old, are suitable for establishing xenografts.
-
Cell Preparation:
-
Harvest NCI-H146 cells during their exponential growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay.
-
Adjust the cell concentration to 5 x 107 cells/mL.
-
Mix the cell suspension with an equal volume of Matrigel® Basement Membrane Matrix on ice to a final concentration of 2.5 x 107 cells/mL.
-
-
Implantation:
-
Subcutaneously inject 0.2 mL of the cell/Matrigel suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
-
Randomization:
-
When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration and Efficacy Evaluation
-
BM-957 Formulation (Proposed): Based on similar compounds, BM-957 can be formulated for oral administration. A typical vehicle for oral gavage consists of a mixture of Phosal® 50 PG, PEG 400, and ethanol.
-
Dosing Regimen (Based on Navitoclax in H146 model):
-
Treatment Group: Administer BM-957 (or a similar inhibitor like navitoclax) orally once daily at a dose of 100 mg/kg.
-
Control Group: Administer the vehicle solution following the same schedule.
-
Duration: Treat for 21 consecutive days.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the control group.
-
Tumor Regression: Monitor for a decrease in tumor volume compared to the initial volume at the start of treatment.
-
Survival: Monitor long-term survival of the animals after treatment cessation.
-
Endpoint Criteria: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (>20%), or if signs of distress are observed.
-
Data Presentation
In Vitro Activity of BM-957
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H146 | Small-Cell Lung Cancer | ~20 |
| NCI-H1417 | Small-Cell Lung Cancer | ~100-200 |
In Vivo Efficacy of a Potent Bcl-2/Bcl-xL Inhibitor (Navitoclax) in the NCI-H146 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Tumor Regression |
| Vehicle Control | Daily Oral Gavage | ~1200 | 0 | None |
| Navitoclax | 100 mg/kg, Daily Oral Gavage | <100 | >90 | Complete Regression Observed |
Note: The above data for navitoclax is representative of published findings and serves as an example of expected outcomes for a potent Bcl-2/Bcl-xL inhibitor in this model.
Conclusion
The NCI-H146 xenograft model is a valuable tool for evaluating the in vivo efficacy of Bcl-2/Bcl-xL inhibitors like BM-957. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies. Careful monitoring of tumor growth, animal welfare, and appropriate data analysis are crucial for obtaining reliable and reproducible results. The demonstrated ability of potent Bcl-2/Bcl-xL inhibitors to induce complete tumor regression in this model highlights the therapeutic potential of this class of drugs for SCLC and other cancers dependent on these anti-apoptotic proteins.
References
Application Note: Analysis of Apoptosis Induction by Compound BM 957 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in drug development.[2][3][4] This application note describes the use of flow cytometry to quantify and characterize apoptosis induced by a novel investigational compound, BM 957. The primary method employed is the Annexin V and Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5][6]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining method allows for the differentiation of various cell populations.[5]
Materials and Methods
Cell Culture and Treatment: Human myeloid leukemia cells (e.g., U937) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound (0 µM, 1 µM, 5 µM, 10 µM) for 24 hours.
Apoptosis Assay Protocol: The following protocol is adapted from standard Annexin V and PI staining procedures for flow cytometry.[5][7][8]
-
Cell Harvesting: After the 24-hour incubation with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry: Data was acquired on a flow cytometer equipped with a 488 nm laser for excitation. FITC fluorescence (Annexin V) was detected in the FL1 channel (530/30 nm) and PI fluorescence was detected in the FL2 channel (585/42 nm). A total of 10,000 events were collected for each sample.
Results
The treatment of U937 cells with this compound resulted in a dose-dependent increase in the percentage of apoptotic cells. The data from the flow cytometry analysis is summarized in the table below.
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 80.1 ± 2.1 | 12.3 ± 1.1 | 7.6 ± 0.9 |
| 5 | 45.7 ± 3.2 | 35.8 ± 2.5 | 18.5 ± 1.8 |
| 10 | 15.3 ± 2.8 | 50.2 ± 3.1 | 34.5 ± 2.7 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathways and Experimental Workflow
The induction of apoptosis by therapeutic compounds can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[3][4]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Natural Antiangiogenic Compound AD0157 Induces Caspase-Dependent Apoptosis in Human Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of the Bcl-2 Pathway Following BM-957 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between pro-survival and pro-apoptotic signals.[1] Dysregulation of this pathway, often characterized by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, is a hallmark of many cancers and contributes to therapeutic resistance.[2][3] BM-957 is a potent, small-molecule inhibitor that targets the BH3 binding groove of both Bcl-2 and Bcl-xL with high affinity (Ki <1 nM).[4] By mimicking the action of pro-apoptotic BH3-only proteins, BM-957 disrupts the sequestration of pro-apoptotic effectors like Bax and Bak, thereby triggering the downstream caspase cascade and inducing apoptosis in cancer cells.[4]
These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the effects of BM-957 on key proteins within the Bcl-2 signaling pathway. Western blotting is a powerful technique to detect and quantify changes in protein expression, making it an ideal method for elucidating the mechanism of action of novel therapeutics like BM-957.[5][6]
Key Proteins in the Bcl-2 Pathway
The Bcl-2 family is broadly categorized into three subgroups based on their function and Bcl-2 Homology (BH) domains:
-
Anti-apoptotic Proteins (Pro-survival): These include Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1. They contain multiple BH domains (BH1, BH2, BH3, BH4) and function by sequestering pro-apoptotic proteins.[1]
-
Pro-apoptotic Effector Proteins: This group includes Bax and Bak. Upon activation, they oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c.
-
Pro-apoptotic BH3-only Proteins: This is a large subgroup that includes Bad, Bid, Bim, Puma, and Noxa. They act as sensors of cellular stress and initiators of apoptosis by either directly activating effector proteins or inhibiting anti-apoptotic proteins.
Mechanism of Action of BM-957
BM-957 functions as a BH3 mimetic. It competitively binds to the hydrophobic groove on anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic BH3-only proteins.[4] This displacement liberates effector proteins Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), and the subsequent activation of the caspase cascade, culminating in apoptosis. A study has shown that treatment with BM-957 can induce robust cleavage of PARP and caspase-3.[4]
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of a relevant cancer cell line (e.g., H146 small-cell lung cancer) treated with BM-957 for 24 hours. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).
| Protein Target | Molecular Weight (kDa) | Treatment Group | Fold Change (Relative to Control) |
| Anti-Apoptotic | |||
| Bcl-2 | ~26 | Untreated Control | 1.0 |
| BM-957 (10 nM) | ↓ 0.8 | ||
| BM-957 (100 nM) | ↓ 0.5 | ||
| Bcl-xL | ~30 | Untreated Control | 1.0 |
| BM-957 (10 nM) | ↓ 0.9 | ||
| BM-957 (100 nM) | ↓ 0.6 | ||
| Pro-Apoptotic | |||
| Bax | ~21 | Untreated Control | 1.0 |
| BM-957 (10 nM) | ↑ 1.2 | ||
| BM-957 (100 nM) | ↑ 1.8 | ||
| Apoptosis Markers | |||
| Cleaved Caspase-3 | ~17/19 | Untreated Control | 1.0 |
| BM-957 (10 nM) | ↑ 3.5 | ||
| BM-957 (100 nM) | ↑ 8.2 | ||
| Cleaved PARP | ~89 | Untreated Control | 1.0 |
| BM-957 (10 nM) | ↑ 4.1 | ||
| BM-957 (100 nM) | ↑ 9.5 |
Mandatory Visualizations
Experimental Protocols
Materials and Reagents
-
Cell Line: H146 (small-cell lung cancer) or other relevant cancer cell line
-
BM-957: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% gradient gels)
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bcl-xL
-
Rabbit anti-Bax
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: (e.g., ChemiDoc)
Protocol
-
Cell Culture and Treatment:
-
Culture H146 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of BM-957 (e.g., 0, 10, 100 nM) for 24 hours. Include a vehicle control (DMSO) corresponding to the highest concentration of BM-957 used.
-
-
Cell Lysis and Protein Extraction:
-
Following treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Perform electrophoresis according to the gel manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST and block with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control band intensity.
-
Calculate the fold change in protein expression relative to the untreated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. | |
| Uneven Loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. Pipette equal volumes of normalized samples. |
| Use a reliable loading control and ensure its expression is not affected by the treatment. |
References
- 1. BCL2 Protein Progressively Declines during Robust CLL Clonal Expansion: Potential Impact on Venetoclax Clinical Efficacy and Insights on Mechanism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
Application Notes and Protocols for Studying Mitochondrial Apoptosis Using BM-957
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-957 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] By binding to Bcl-2 and Bcl-xL with high affinity, BM-957 disrupts their inhibitory interaction with pro-apoptotic proteins like Bax and Bak. This leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][2][3] These application notes provide a comprehensive guide for utilizing BM-957 to induce and study mitochondrial apoptosis in cancer cell lines.
Mechanism of Action
BM-957 acts as a BH3 mimetic, functionally replacing the BH3 domain of pro-apoptotic proteins to bind to the hydrophobic groove of Bcl-2 and Bcl-xL.[1] This competitive inhibition liberates pro-apoptotic Bcl-2 family members, allowing them to oligomerize at the mitochondrial outer membrane and form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic cascade.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BM-957, providing a baseline for experimental design.
Table 1: Binding Affinity and Cellular Potency of BM-957
| Target | Binding Affinity (Kᵢ) | Cell Line | IC₅₀ (Cell Growth Inhibition) | Reference |
| Bcl-2 | < 1 nM | H146 (SCLC) | ~20 nM | [1] |
| Bcl-xL | < 1 nM | H1147 (SCLC) | ~20 nM | [1] |
SCLC: Small-Cell Lung Cancer
Table 2: In Vivo Maximum Tolerated Dose (MTD) of BM-957
| Animal Model | Dosing Regimen | Maximum Tolerated Dose (MTD) | Observed Side Effects | Reference |
| SCID Mice | Daily intravenous injection, 5 days/week for 2 weeks | 25 mg/kg | Weight loss >10% at doses of 50 mg/kg | [1] |
Signaling Pathway
Caption: Signaling pathway of BM-957-induced mitochondrial apoptosis.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Induction of Apoptosis with BM-957
This protocol outlines the general procedure for treating cells with BM-957 to induce apoptosis for subsequent analysis.
Materials:
-
BM-957 (stock solution in DMSO)
-
Cell culture medium appropriate for your cell line
-
Cell line of interest (e.g., H146, H1147, or other cancer cell lines with known Bcl-2/Bcl-xL dependence)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of BM-957 Working Solutions: Prepare serial dilutions of BM-957 from the DMSO stock solution in fresh cell culture medium to achieve the desired final concentrations. A typical starting concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BM-957 concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BM-957 or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For initial experiments, a time course of 6, 12, 24, and 48 hours is recommended to determine the optimal time point for apoptosis induction.
-
Harvesting:
-
Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with medium containing serum and collect the cells by centrifugation.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Downstream Analysis: The harvested cells can now be used for various apoptosis assays as described in the following protocols.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from red to green.
Materials:
-
BM-957 treated and control cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Cell Preparation: Harvest cells as described in Protocol 1.
-
Staining: Resuspend the cell pellet in 500 µL of cell culture medium containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash twice with 1 mL of PBS.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This assay uses a specific substrate that releases a fluorescent molecule upon cleavage by active caspase-3.
Materials:
-
BM-957 treated and control cells
-
Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Harvest cells and lyse them according to the manufacturer's protocol provided with the caspase-3 assay kit. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Setup: In a 96-well black plate, add an equal amount of protein from each lysate (typically 20-50 µg).
-
Reaction Initiation: Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 400/505 nm for AFC). The increase in fluorescence is proportional to the caspase-3 activity.
Protocol 4: Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins.
Materials:
-
BM-957 treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the full-length PARP and pro-caspase-3 bands and an increase in the cleaved fragments are indicative of apoptosis.
Experimental Workflow and Logical Relationships
Caption: A typical experimental workflow for studying BM-957-induced apoptosis.
Troubleshooting and Considerations
-
Cell Line Specificity: The sensitivity to BM-957 will vary between cell lines depending on their relative expression levels of Bcl-2 family proteins. It is crucial to use cell lines with a known dependence on Bcl-2 and/or Bcl-xL for survival.
-
Compound Solubility: Ensure that BM-957 is fully dissolved in DMSO and that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically <0.5%).
-
Time-Course is Critical: Apoptotic events occur over a specific time frame. A single time point may miss the peak of activity. Perform a time-course experiment to identify the optimal window for each assay.
-
Confirming Apoptosis: It is recommended to use multiple assays to confirm that cell death is occurring via apoptosis. For example, complementing a caspase activity assay with an analysis of mitochondrial membrane potential or PARP cleavage provides more robust evidence.
-
Off-Target Effects: While BM-957 is a potent inhibitor of Bcl-2 and Bcl-xL, be mindful of potential off-target effects, especially at higher concentrations.
By following these application notes and protocols, researchers can effectively utilize BM-957 as a tool to investigate the intricacies of the mitochondrial apoptosis pathway and to evaluate its potential as a therapeutic agent in relevant cancer models.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mitochondria as a target for neuroprotection: role of methylene blue and photobiomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
Troubleshooting & Optimization
troubleshooting BM 957 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of BM 957, a potent Bcl-2/Bcl-xL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins. These proteins are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to their survival. This compound binds to the BH3 groove of Bcl-2 and Bcl-xL, preventing them from inhibiting pro-apoptotic proteins and thereby promoting cancer cell death.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: My this compound precipitates when I dilute my DMSO stock in aqueous media for my experiment. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While many cell-based assays have a low tolerance for DMSO, check if you can slightly increase the final DMSO concentration without affecting your experimental model.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-127, in your final aqueous medium can help to maintain the solubility of this compound.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of your aqueous buffer that contains a higher concentration of a co-solvent or surfactant, and then perform the final dilution.
-
Vortexing during dilution: Vigorously vortex the aqueous solution while adding the DMSO stock of this compound to promote rapid mixing and reduce localized high concentrations that can lead to precipitation.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound powder is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The primary recommended solvent is DMSO. Avoid directly dissolving this compound in aqueous buffers like PBS or in alcohols like ethanol where its solubility is expected to be low. | The compound should readily dissolve in DMSO at appropriate concentrations. |
| Low Temperature | Solubility can be temperature-dependent. | Gentle warming of the solution (e.g., to 37°C) may aid in dissolution. Do not overheat as it may degrade the compound. |
| Inadequate Mixing | The powder may not have had sufficient agitation to dissolve. | Vortex the solution for 1-2 minutes. Sonication in a water bath for a few minutes can also be effective. |
| Concentration Too High | You may be attempting to prepare a stock solution that is above the solubility limit of this compound in the chosen solvent. | Refer to the recommended stock solution concentration in the experimental protocols below. |
Problem: Precipitate forms after adding the this compound DMSO stock to my aqueous experimental medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing Technique | Adding the DMSO stock too quickly or without adequate mixing can cause localized supersaturation and precipitation. | Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously. |
| Final Concentration Exceeds Aqueous Solubility | Even with a small percentage of DMSO, the final concentration of this compound may be too high for the aqueous environment. | Reduce the final concentration of this compound in your experiment. |
| Buffer Incompatibility | Certain buffer components could potentially interact with this compound, reducing its solubility. | If possible, test the solubility in a simpler aqueous solution (e.g., saline) to identify if a specific buffer component is the issue. |
| Temperature Shock | A significant temperature difference between the DMSO stock and the aqueous medium can sometimes induce precipitation. | Ensure both the stock solution and the aqueous medium are at the same temperature before mixing. |
Experimental Protocols
Preparation of a 40 mg/mL this compound Stock Solution in DMSO
This protocol is adapted from commercially available information for the preparation of a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For example, to prepare 100 µL of a 40 mg/mL stock, weigh 4 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. In this example, add 100 µL of DMSO.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for Diluting this compound Stock for In Vitro Cell-Based Assays
This protocol provides a general workflow to minimize precipitation when preparing working solutions in aqueous media.
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL or 10 mM)
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to get a more manageable intermediate concentration if your final concentration is very low.
-
Prepare your final aqueous medium. If using additives like surfactants, ensure they are fully dissolved.
-
While vortexing the aqueous medium, add the required volume of the this compound DMSO stock drop-by-drop. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of the medium.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use. Consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution in your experiment immediately. Avoid storing aqueous dilutions of this compound for extended periods.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility issues.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Technical Support Center: Optimizing BM 957 Dosage for In Vivo Studies
Welcome to the technical support center for the use of BM 957 in in vivo research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] By binding to these proteins, this compound disrupts their function, which is to prevent programmed cell death (apoptosis). This inhibition leads to the induction of apoptosis in cancer cells that overexpress Bcl-2 and Bcl-xL, making it a promising agent for cancer therapy.[1][3]
Q2: Has this compound been shown to be effective in vivo?
A2: Yes, preclinical studies have demonstrated that this compound is highly effective in vivo. In a xenograft model using H146 small-cell lung cancer cells, administration of this compound resulted in rapid, complete, and durable tumor regression at a well-tolerated dose.[1][2]
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
A3: Based on published data, a dosage of 100 mg/kg administered daily via intraperitoneal (i.p.) injection has been shown to achieve complete tumor regression in an H146 small-cell lung cancer xenograft model.[1] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and cell line.
Q4: How should I formulate this compound for in vivo administration?
A4: A common formulation for in vivo studies with compounds similar to this compound involves a multi-component vehicle. For this compound, a recommended formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . It is advisable to prepare this solution fresh daily.
Q5: What are the potential side effects of this compound treatment in vivo?
A5: As this compound also inhibits Bcl-xL, a key protein for platelet survival, a potential and expected side effect is thrombocytopenia (a reduction in platelet count). This is a known class effect for Bcl-xL inhibitors. It is essential to monitor platelet counts during your studies, especially during dose optimization. The thrombocytopenia is typically transient and reversible upon cessation of treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No Tumor Regression) | - Suboptimal dosage. - Inadequate drug exposure. - Tumor model is not dependent on Bcl-2/Bcl-xL. - Poor formulation leading to precipitation. | - Perform a dose-escalation study to find the MTD. - Confirm the expression of Bcl-2 and Bcl-xL in your tumor model. - Ensure the formulation is clear and fully dissolved before injection. - Consider pharmacokinetic studies to assess drug exposure. |
| Toxicity (e.g., excessive weight loss, lethargy) | - Dosage is above the MTD. - Formulation vehicle toxicity. - Severe thrombocytopenia. | - Reduce the dosage of this compound. - Administer the vehicle alone to a control group to assess its toxicity. - Monitor platelet counts and consider a dose reduction or intermittent dosing schedule. |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the vehicle. - Incorrect preparation of the formulation. | - Ensure the components of the vehicle are added in the correct order (DMSO first to dissolve the compound, followed by PEG300, Tween-80, and finally saline). - Gentle warming and sonication may aid dissolution. - Prepare the formulation fresh before each administration. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol is based on the successful study demonstrating complete tumor regression with this compound.[1]
1. Animal Model:
-
Severe combined immunodeficient (SCID) mice are recommended.
2. Cell Line:
-
H146 small-cell lung cancer cells are a validated model for this compound efficacy.
3. Tumor Implantation:
-
Subcutaneously inject H146 cells suspended in an appropriate medium (e.g., Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
4. Formulation of this compound (for a 100 mg/kg dose):
-
Dissolve the required amount of this compound powder in 10% of the final volume with DMSO.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix.
-
Finally, add 45% of the final volume of sterile saline and mix until a clear solution is obtained.
-
Prepare fresh daily.
5. Dosing and Administration:
-
Dose: 100 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Once daily.
-
Duration: Continue for a predetermined period (e.g., 21 days) or until a defined endpoint is reached.
6. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health daily.
-
At the end of the study, collect blood for complete blood count (CBC) to assess hematological parameters, including platelet count.
-
Harvest tumors for pharmacodynamic studies (e.g., western blot for apoptosis markers like cleaved caspase-3).
Quantitative Data Summary
| Compound | Animal Model | Cell Line | Dose | Administration Route | Schedule | Observed Efficacy | Reference |
| This compound (Compound 30) | SCID Mice | H146 (SCLC) | 100 mg/kg | i.p. | Daily | Complete and durable tumor regression | [1] |
| Compound 28 (analogue) | SCID Mice | H146 (SCLC) | 50 mg/kg | i.p. | Daily | Tumor growth inhibition (no regression) | [1] |
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Overcoming Resistance to BM 957 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance to BM 957, a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By occupying this groove, this compound prevents Bcl-2 and Bcl-xL from sequestering pro-apoptotic proteins like BIM, BAD, and BID. This frees the pro-apoptotic proteins to activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][3]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the most common underlying mechanisms?
A2: Acquired resistance to Bcl-2/Bcl-xL inhibitors like this compound is a significant challenge. The most frequently observed mechanisms include:
-
Upregulation of Mcl-1: Cancer cells can compensate for the inhibition of Bcl-2 and Bcl-xL by increasing the expression of another anti-apoptotic protein, Mcl-1. Mcl-1 can then sequester pro-apoptotic proteins, effectively bypassing the action of this compound.[4][5][6]
-
Mutations in Bcl-2 or Bcl-xL: Genetic mutations in the BH3-binding groove of Bcl-2 or Bcl-xL can reduce the binding affinity of this compound, rendering the drug less effective.[3][7]
-
Alterations in Downstream Apoptotic Machinery: Mutations or downregulation of the essential apoptosis effector proteins BAX and BAK can prevent the execution of apoptosis even when pro-apoptotic signals are present.[7]
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/AKT/mTOR or MAPK can promote the expression and stability of anti-apoptotic proteins, including Mcl-1, thereby conferring resistance.[4][8]
Q3: What is "intrinsic" versus "acquired" resistance to this compound?
A3: Intrinsic resistance is when cancer cells are inherently non-responsive to this compound from the initial treatment. This is often due to a pre-existing dependence on other anti-apoptotic proteins not targeted by this compound, such as Mcl-1.[9][10] Acquired resistance develops in initially sensitive cancer cells after prolonged exposure to the drug.[11][12] This occurs through the selection and expansion of cell populations that have developed one or more of the resistance mechanisms described in Q2.[7]
Q4: Can the tumor microenvironment influence resistance to this compound?
A4: Yes, the tumor microenvironment can play a crucial role. Stromal cells in the microenvironment can secrete growth factors and cytokines (e.g., TGF-β) that activate pro-survival signaling pathways in cancer cells.[13][14] This can lead to the upregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, protecting the cancer cells from this compound-induced apoptosis.[13]
Troubleshooting Guides
Issue 1: Increased IC50 Value of this compound in a Previously Sensitive Cell Line
Your cell viability assays (e.g., MTT, CellTiter-Glo) show a significant rightward shift in the dose-response curve for this compound, indicating a loss of potency.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Upregulation of Mcl-1 | Perform Western blot analysis on lysates from both parental (sensitive) and resistant cells. Probe for Bcl-2, Bcl-xL, and Mcl-1. | Mcl-1 protein levels will be significantly higher in the resistant cells compared to the parental line, while Bcl-2/Bcl-xL levels may be unchanged. |
| Activation of PI3K/AKT or MAPK pathways | Analyze cell lysates via Western blot for phosphorylated (active) forms of key pathway proteins (p-AKT, p-ERK). | Increased levels of p-AKT and/or p-ERK will be observed in the resistant cells. |
| Mutation in Bcl-2/Bcl-xL | Sequence the coding regions of the BCL2 and BCL2L1 (Bcl-xL) genes in both parental and resistant cells. | A mutation may be identified in the BH3-binding domain of the resistant cells that is absent in the parental line. |
| Loss of BAX/BAK function | Perform Western blot for BAX and BAK protein levels. If levels are unchanged, consider functional assays like BH3 profiling. | BAX/BAK protein levels may be diminished. BH3 profiling may show a reduced mitochondrial sensitivity to pro-apoptotic peptides.[15] |
Data Presentation
Table 1: Representative IC50 Values in Sensitive vs. Acquired Resistant Cancer Cell Lines
This table summarizes typical quantitative data observed when comparing a this compound-sensitive parental cell line to a derived resistant subline.
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| H146 (Parental) | This compound | 25 nM | - |
| H146-R (Resistant) | This compound | 850 nM | 34-fold |
| H146-R (Resistant) | Mcl-1 Inhibitor (e.g., S63845) | 40 nM | N/A |
| H146-R (Resistant) | This compound + Mcl-1 Inhibitor (1:1) | 35 nM | N/A (Synergy) |
Data is illustrative and based on principles of resistance to Bcl-2 family inhibitors.
Table 2: Protein Expression Changes in this compound Resistant Cells
This table illustrates common changes in the expression levels of key apoptotic regulatory proteins in resistant cells, as would be determined by quantitative Western blotting.
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Implication |
| Bcl-2 | 1.0 | 0.9 | Target is present |
| Bcl-xL | 1.0 | 1.1 | Target is present |
| Mcl-1 | 1.0 | 8.5 | Primary resistance mechanism |
| p-AKT (S473) | 1.0 | 4.2 | Pro-survival pathway activation |
| BIM | 1.0 | 1.2 | Pro-apoptotic signal present |
| BAX | 1.0 | 0.4 | Potential secondary mechanism |
Data is illustrative.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a standard method for inducing acquired drug resistance in a cancer cell line by continuous, escalating drug exposure.[6]
Methodology:
-
Determine Initial Dosing: Begin by treating the parental (sensitive) cancer cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Culture: Culture the cells continuously in media containing this concentration of this compound. Replace the media every 2-3 days.
-
Monitor Viability: Monitor the cells for an initial period of high cell death, followed by the gradual recovery and proliferation of a sub-population of cells.
-
Dose Escalation: Once the cell population has stabilized and is growing robustly (typically 2-4 weeks), double the concentration of this compound in the culture medium.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells compared to the original parental line. A significant increase (e.g., >10-fold) in the IC50 indicates the successful generation of a resistant line.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various stages of resistance development. Culture the final resistant line in a maintenance dose of this compound (e.g., the IC50 of the parental line) to maintain selective pressure.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with vehicle control, and with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the parental IC50) for a predetermined time (e.g., 24 hours).
-
Cell Harvest: Harvest both floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer to minimize membrane damage. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanism of this compound action and key resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for identifying this compound resistance.
Logical Flow for Overcoming Resistance
Caption: Strategies to overcome acquired resistance to this compound.
References
- 1. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCL-2 protein family: attractive targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 11. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Bioavailability of BM 957
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of BM 957, a potent small-molecule inhibitor of Bcl-2 and Bcl-xL.[1][2] Given that compounds with complex aromatic structures often exhibit poor aqueous solubility, this guide focuses on systematic approaches to improving the oral bioavailability of this compound.
Troubleshooting Guide
This guide is designed to help you navigate common issues related to the formulation and bioavailability of this compound.
| Observation/Issue | Potential Cause | Recommended Action |
| Low in vivo efficacy despite high in vitro potency | Poor oral bioavailability of this compound. | 1. Assess Physicochemical Properties: Determine the aqueous solubility and permeability of this compound. 2. Conduct a Pilot Pharmacokinetic (PK) Study: Measure the plasma concentration of this compound over time after oral administration. A low Cmax and AUC would suggest poor absorption. |
| High variability in animal study results | Inconsistent absorption of this compound due to formulation issues. This can be exacerbated by factors like food effects. | 1. Standardize Dosing Conditions: Ensure consistent administration protocols, including fasting or fed states. 2. Improve Formulation Homogeneity: Re-evaluate the formulation strategy to ensure a consistent and stable preparation. Consider moving from a simple suspension to a more advanced formulation. |
| Precipitation of this compound in aqueous media during in vitro assays | Low aqueous solubility of the compound. | 1. Solubility Enhancement: Test the solubility of this compound in various pharmaceutically acceptable co-solvents, surfactants, and pH-modifying agents. 2. Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area for dissolution.[3][4][5] |
| New formulation shows no improvement in bioavailability | The chosen formulation strategy may not be optimal for this compound's properties. | 1. Systematic Formulation Screening: Employ a tiered approach to screen different formulation strategies, such as lipid-based systems, solid dispersions, and cyclodextrin complexation.[3][4][6] 2. Re-characterize the Formulation: Ensure the drug remains in its intended state (e.g., amorphous in a solid dispersion) and is stable. |
Frequently Asked Questions (FAQs)
1. What is the first step if I suspect poor bioavailability of this compound?
The initial and most critical step is to quantify the issue. This involves two key areas of investigation:
-
Physicochemical Characterization:
-
Aqueous Solubility: Determine the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Permeability: Utilize an in vitro model, such as a Caco-2 cell assay, to assess the intestinal permeability of the compound.
-
-
In Vivo Pharmacokinetic (PK) Profiling:
-
Conduct a pilot PK study in an animal model (e.g., mice or rats). Administer a known dose of this compound and measure its concentration in plasma at various time points. Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve - AUC).
-
2. What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several established strategies can be employed, often in a stepwise manner, to enhance the bioavailability of poorly soluble compounds.[3][4][5][6][7]
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3][5] | Simple and widely applicable for crystalline compounds. | Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix prevents crystallization and enhances dissolution. | Can significantly increase aqueous solubility and dissolution rate. | Potential for physical instability (recrystallization) over time; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.[5][6] | Can significantly improve the absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Requires careful screening of excipients for compatibility and stability; potential for GI side effects at high surfactant concentrations. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a soluble complex.[4][6] | Enhances solubility and can protect the drug from degradation. | Stoichiometry of the complex can be challenging to control; can be limited by the size of the drug molecule. |
3. How do I select the best formulation strategy for this compound?
A systematic, tiered approach is recommended.
Caption: A tiered workflow for selecting a bioavailability enhancement strategy.
4. Can you provide a sample protocol for a Caco-2 permeability assay?
Objective: To assess the intestinal permeability of this compound by measuring its transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Transport Experiment (Apical to Basolateral): a. The culture medium in the apical (upper) chamber is replaced with a transport buffer containing a known concentration of this compound. b. The basolateral (lower) chamber contains a drug-free transport buffer. c. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). d. The concentration of this compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Visualizing Key Concepts
This compound Mechanism of Action
This compound is an inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. These proteins prevent apoptosis by sequestering pro-apoptotic proteins like Bim, Bid, and Bad.[1] By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound disrupts this interaction, freeing the pro-apoptotic proteins to initiate programmed cell death.[1]
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Formulation Development
Caption: A typical experimental workflow for developing a new formulation.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Addressing BM 957 Stability in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BM 957, a potent dual inhibitor of Bcl-2 and Bcl-xL. Due to the limited publicly available stability data for this compound, this guide is based on established best practices for handling similar small molecule inhibitors. We strongly recommend performing in-house stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] It belongs to a class of compounds with a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core structure.[2] In many cancer cells, the overexpression of Bcl-2 and Bcl-xL prevents apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like Bim, Bid, and Bad.[2] this compound competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, preventing this sequestration and thereby allowing pro-apoptotic signals to trigger cell death.[2]
Q2: What are the general recommendations for storing and handling this compound?
-
Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before use. Avoid storing diluted solutions for extended periods, as the stability in aqueous solutions is often limited.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in a dry (anhydrous) organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. Visually inspect the solution to ensure there are no visible particulates.
Q4: What are the potential stability issues with this compound in experimental assays?
As a pyrrole-based compound, this compound may be susceptible to degradation under certain conditions. Potential stability issues could include:
-
Hydrolysis: Stability in aqueous solutions, especially at non-neutral pH, may be limited.
-
Oxidation: The pyrrole ring and other electron-rich moieties could be susceptible to oxidation.
-
Photosensitivity: Exposure to light, particularly UV, may cause degradation.
-
Adsorption: The compound may adsorb to certain plastics over time, reducing the effective concentration. It is advisable to use low-adhesion polypropylene tubes and pipette tips.
Q5: How can I assess the stability of my this compound solution?
A common method to assess the stability of a small molecule inhibitor is through High-Performance Liquid Chromatography (HPLC). A baseline HPLC profile of a freshly prepared solution can be compared to the profiles of solutions subjected to various stress conditions (e.g., different temperatures, pH values, light exposure) over time. A decrease in the area of the parent peak or the appearance of new peaks would indicate degradation.
Q6: I am not observing the expected biological activity in my cell-based assay. What are some potential reasons?
If you are not observing the expected activity, consider the following:
-
Compound Instability: The compound may have degraded in your stock solution or working dilution. Prepare fresh solutions and re-test.
-
Cell Line Resistance: The cell line you are using may not be dependent on Bcl-2 or Bcl-xL for survival, or it may have other resistance mechanisms.[3]
-
Incorrect Concentration: Verify your calculations and dilution series.
-
Assay-Specific Issues: The experimental endpoint (e.g., apoptosis marker) or the timing of the measurement may need optimization.
Q7: I am observing high background or off-target effects. What can I do?
High background or off-target effects can be due to several factors:
-
Compound Precipitation: If the concentration of this compound exceeds its solubility limit in the assay medium, it may precipitate and cause non-specific effects. Visually inspect your assay plates for any signs of precipitation.
-
Non-specific Toxicity: At very high concentrations, small molecules can exhibit non-specific cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Contamination: Ensure your cell cultures are free from contamination, such as mycoplasma, which can affect cellular responses.
Data Summary
Table 1: Reported Activity of this compound
| Target | Binding Affinity (Ki) | Cell Growth Inhibition (IC50) | Reference |
| Bcl-2 | < 1 nM | ~20 nM (H146 small-cell lung cancer cell line) | [2] |
| Bcl-xL | < 1 nM | Not explicitly stated, but potent inhibition implied | [2] |
Table 2: General Stability Testing Plan for this compound
This table provides a template for a basic stability assessment. The percentage of remaining this compound can be quantified by HPLC.
| Condition | Time Points | Parameters to Monitor |
| Stock Solution (DMSO, -80°C) | 0, 1 month, 3 months, 6 months | Purity (HPLC), Appearance |
| Working Dilution (Aqueous Buffer, 4°C) | 0, 2h, 8h, 24h, 48h | Purity (HPLC), pH |
| Working Dilution (Aqueous Buffer, 37°C) | 0, 1h, 4h, 8h, 24h | Purity (HPLC), pH |
| Light Exposure (Aqueous Buffer, Room Temp) | 0, 1h, 4h, 8h | Purity (HPLC), Appearance |
| pH Stress (Aqueous Buffers at pH 5, 7.4, 9) | 0, 1h, 4h, 8h | Purity (HPLC) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile low-adhesion polypropylene microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: General Method for Assessing this compound Stability by HPLC-UV
-
Objective: To determine the stability of this compound under various experimental conditions.
-
Materials: this compound solution, HPLC system with a UV detector, C18 column, appropriate mobile phases (e.g., acetonitrile and water with a modifier like trifluoroacetic acid or formic acid).
-
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound with a reasonable retention time.
-
Baseline Measurement (T=0): Prepare a fresh solution of this compound at the desired concentration in the relevant buffer or solvent. Immediately inject a sample onto the HPLC and record the chromatogram. The area of the this compound peak at T=0 serves as the 100% reference.
-
Incubation: Subject aliquots of the this compound solution to the desired stress conditions (as outlined in Table 2).
-
Time-Point Analysis: At each specified time point, remove an aliquot of the stressed solution and inject it into the HPLC system.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Bcl-2/Bcl-xL signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2/Bcl-xL inhibition predominantly synergistically enhances the anti-neoplastic activity of a low-dose CUSP9 repurposed drug regime against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
refining BM 957 treatment protocols for specific cancers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BM-957, a potent dual inhibitor of Bcl-2 and Bcl-xL.
Frequently Asked Questions (FAQs)
Q1: What is BM-957 and what is its mechanism of action?
A1: BM-957 is a potent small-molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). By binding to these proteins with high affinity, BM-957 disrupts their function of sequestering pro-apoptotic proteins like Bim, Bid, and Bad. This releases the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Q2: In which cancer types has BM-957 shown activity?
A2: BM-957 has demonstrated significant activity in small-cell lung cancer (SCLC) cell lines, specifically H146 and H1147. Further research is needed to explore its efficacy across a broader range of cancer types.
Q3: What are the key downstream markers of BM-957 activity?
A3: Treatment with BM-957 leads to the induction of apoptosis, which can be monitored by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3. Western blotting is a common method to detect the cleaved fragments of these proteins.
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed in cancer cell lines after BM-957 treatment.
-
Possible Cause 1: Cell line resistance.
-
Troubleshooting: Ensure that the chosen cell line expresses sufficient levels of Bcl-2 and/or Bcl-xL, as these are the primary targets of BM-957. Cell lines with low expression of these proteins or high expression of other anti-apoptotic proteins like Mcl-1 may be resistant. Consider screening a panel of cell lines to identify sensitive models.
-
-
Possible Cause 2: Incorrect drug concentration or incubation time.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. The reported IC50 for H146 and H1147 cell lines is approximately 20 nM. Titrate BM-957 concentrations around this value. Also, optimize the incubation time; apoptosis induction may take 24-72 hours depending on the cell line.
-
-
Possible Cause 3: Drug instability.
-
Troubleshooting: Ensure proper storage of BM-957 according to the manufacturer's instructions to maintain its potency. Prepare fresh dilutions for each experiment from a stock solution.
-
Problem 2: Inconsistent results in apoptosis assays (e.g., Western blot for cleaved PARP/caspase-3).
-
Possible Cause 1: Suboptimal protein extraction or Western blot protocol.
-
Troubleshooting: Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete protein transfer to the membrane and optimize antibody concentrations and incubation times. Include positive and negative controls to validate the assay.
-
-
Possible Cause 2: Timing of sample collection.
-
Troubleshooting: The peak of apoptosis induction can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) after BM-957 treatment to identify the optimal time point for observing maximum cleavage of PARP and caspase-3.
-
-
Possible Cause 3: Low level of apoptosis induction.
-
Troubleshooting: If the level of apoptosis is low, consider using a more sensitive detection method or increasing the concentration of BM-957. Also, verify that the cells are not resistant to BM-957-induced apoptosis (see Problem 1).
-
Problem 3: In vivo tumor xenograft studies show limited efficacy.
-
Possible Cause 1: Poor drug bioavailability or suboptimal dosing.
-
Troubleshooting: The published study on BM-957 in an H146 xenograft model used intravenous (i.v.) administration. If using a different route, bioavailability may be a limiting factor. Optimize the dose and administration schedule. The reported effective dose was 25 mg/kg, i.v., daily for 5 days a week for two weeks.
-
-
Possible Cause 2: Tumor model resistance.
-
Troubleshooting: The intrinsic resistance of the chosen xenograft model can impact efficacy. Ensure the tumor model is dependent on Bcl-2/Bcl-xL for survival. Consider using patient-derived xenograft (PDX) models that more closely mimic human tumor biology.
-
-
Possible Cause 3: Rapid tumor growth.
-
Troubleshooting: For very aggressive tumor models, the treatment regimen may need to be adjusted to be more frequent or combined with other therapeutic agents to achieve significant tumor growth inhibition.
-
Data Presentation
Table 1: In Vitro Activity of BM-957
| Parameter | Bcl-2 | Bcl-xL | H146 (SCLC) | H1147 (SCLC) |
| Binding Affinity (Ki) | <1 nM | <1 nM | - | - |
| IC50 (Growth Inhibition) | - | - | ~20 nM | ~20 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of BM-957 (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with the desired concentration of BM-957 for the optimal time point. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 x 106 H146 cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm3.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer BM-957 (25 mg/kg) or vehicle control intravenously daily for 5 days a week for two weeks.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis.
Mandatory Visualizations
Caption: BM-957 inhibits Bcl-2/xL, initiating apoptosis.
Caption: Workflow for evaluating BM-957 efficacy.
dealing with inconsistent results in BM 957 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BM 957, a potent small-molecule inhibitor of Bcl-2 and Bcl-xL. Our goal is to help you address common challenges and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] By binding to the BH3-binding groove of both Bcl-2 and Bcl-xL, this compound prevents them from sequestering pro-apoptotic proteins like Bim, Bid, and Bad. This inhibition of the inhibitors of apoptosis leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death. A key outcome of this pathway is the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis.[1]
Q2: In which cell lines has this compound shown potent activity?
A2: this compound has demonstrated potent activity in cancer cell lines that are sensitive to Bcl-2/Bcl-xL inhibition. For example, it has shown IC50 values of approximately 20 nM in the H146 and H1147 small-cell lung cancer cell lines.[1]
Q3: What are the binding affinities of this compound for Bcl-2 and Bcl-xL?
A3: this compound binds to both Bcl-2 and Bcl-xL with high affinity, exhibiting a Ki value of less than 1 nM for both proteins.[1][2]
Q4: How should I prepare and store this compound?
A4: For optimal results, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. As with many small molecule inhibitors, solubility can be a challenge. It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture medium. To maintain stability, store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cell viability | 1. Compound inactivity: Improper storage or handling may have led to degradation of this compound. 2. Cell line resistance: The cell line used may not be dependent on Bcl-2/Bcl-xL for survival. 3. Suboptimal concentration: The concentration of this compound may be too low to induce a significant effect. | 1. Compound handling: Prepare fresh dilutions from a new stock of this compound. Ensure proper storage conditions are maintained. 2. Cell line selection: Confirm the dependence of your cell line on Bcl-2/Bcl-xL through techniques like Western blotting to check for their expression levels. Consider using a positive control cell line known to be sensitive to Bcl-2/Bcl-xL inhibition. 3. Dose-response experiment: Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. |
| Lower than expected cell viability (high toxicity) | 1. Off-target effects: At high concentrations, this compound may have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Concentration optimization: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Solvent control: Ensure that the final concentration of the solvent in your experimental and control wells is the same and is at a non-toxic level (typically <0.5% for DMSO). |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing compound or reagents. 3. Edge effects in plates: Evaporation from wells on the outer edges of the plate. | 1. Cell seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Pipetting technique: Calibrate your pipettes regularly and use proper pipetting techniques. 3. Plate layout: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to minimize evaporation. |
Inconsistent Apoptosis Assay Results (e.g., Western Blot for Cleaved PARP/Caspase-3)
| Issue | Possible Cause | Recommended Solution |
| No or weak signal for cleaved PARP/Caspase-3 | 1. Insufficient treatment time or concentration: The cells may not have been treated long enough or with a high enough concentration of this compound to induce detectable apoptosis. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein extraction or transfer: Issues with the Western blot protocol. | 1. Time-course and dose-response: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to determine the optimal conditions for inducing apoptosis. 2. Antibody validation: Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate your antibody. 3. Protocol optimization: Optimize your protein extraction, loading, and transfer conditions. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| High background signal | 1. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking or washing: Inadequate blocking or washing steps in the Western blot protocol. | 1. Antibody optimization: Try a different antibody or optimize the antibody concentration. 2. Blocking and washing: Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA). Increase the number and duration of washing steps. |
Experimental Protocols
Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Cleaved PARP and Caspase-3
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time determined from previous experiments. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Data Presentation
In Vitro Activity of this compound
| Compound | Target | Binding Affinity (Ki) | H146 Cell IC50 | H1147 Cell IC50 |
| This compound | Bcl-2 | < 1 nM | ~20 nM | ~20 nM |
| This compound | Bcl-xL | < 1 nM | ~20 nM | ~20 nM |
Data summarized from Chen et al., J Med Chem, 2012.[1][2]
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BM 957 Toxicity Assessment and Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and mitigating the potential toxicity of BM 957, a potent small-molecule inhibitor of Bcl-2 and Bcl-xL. While specific public data on the toxicity of this compound is limited, this guide offers general strategies and troubleshooting advice based on the known pharmacology of Bcl-2/Bcl-xL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1] By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound disrupts their interaction with pro-apoptotic proteins (e.g., Bim, Bad, Bid), thereby promoting apoptosis in cancer cells.[1]
Q2: What are the potential on-target toxicities of a Bcl-2/Bcl-xL inhibitor like this compound?
Given that Bcl-2 and Bcl-xL are also important for the survival of certain healthy cell types, on-target toxicities are a potential concern. Inhibition of Bcl-xL, in particular, has been associated with thrombocytopenia (low platelet count) as platelets are highly dependent on this protein for their survival. Other potential on-target effects could involve other tissues with high Bcl-2 or Bcl-xL expression.
Q3: What are the recommended initial steps for assessing the in vitro toxicity of this compound?
Initial in vitro toxicity assessment should involve determining the cytotoxic effects of this compound on a panel of both cancerous and non-cancerous cell lines. This helps to establish a therapeutic window. Key experiments include:
-
Cell Viability Assays: To determine the IC50 (half-maximal inhibitory concentration) in different cell lines.
-
Apoptosis Assays: To confirm that cell death is occurring through the intended apoptotic mechanism.
-
Hemotoxicity Assays: To specifically assess the impact on hematopoietic cells, including platelets, red blood cells, and white blood cells.
Q4: How can I mitigate potential in vivo toxicity of this compound in my animal models?
Mitigation strategies for in vivo toxicity often involve careful dose-finding studies and the use of supportive care. Key approaches include:
-
Dose Escalation Studies: Start with low doses and gradually increase to find the maximum tolerated dose (MTD).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between drug exposure and both efficacy and toxicity.
-
Supportive Care: Depending on the observed toxicities, measures such as platelet transfusions for thrombocytopenia may be necessary in preclinical studies.
Troubleshooting Guide
Problem: I am observing significant cytotoxicity in my non-cancerous control cell lines at concentrations close to the IC50 of my cancer cell lines.
-
Possible Cause: The therapeutic window of this compound may be narrow for the selected cell lines.
-
Troubleshooting Steps:
-
Expand Cell Line Panel: Test a broader range of non-cancerous cell lines to identify more resistant controls.
-
Assess Bcl-2/Bcl-xL Expression: Characterize the expression levels of Bcl-2 family proteins in your cell lines. High Bcl-xL expression in control cells could explain the sensitivity.
-
Consider Pulsed Dosing: In subsequent in vivo studies, a pulsed dosing regimen might allow for recovery of healthy tissues between treatments.
-
Problem: My in vivo studies show unexpected weight loss and lethargy in the animals, even at doses that were well-tolerated in vitro.
-
Possible Cause: This could be due to off-target effects, metabolic issues, or on-target toxicity in a critical organ system not modeled in vitro.
-
Troubleshooting Steps:
-
Conduct Full Necropsy and Histopathology: To identify any organ-specific toxicities.
-
Monitor Blood Parameters: A complete blood count (CBC) and serum chemistry panel can provide insights into hematological and organ function.
-
Refine Dosing Schedule: Consider less frequent dosing or a lower dose to improve tolerability.
-
Problem: I am seeing conflicting results between my different apoptosis assays.
-
Possible Cause: Different apoptosis assays measure different stages and aspects of the apoptotic process.
-
Troubleshooting Steps:
-
Use a Combination of Assays: For example, combine an early-stage marker like Annexin V staining with a late-stage marker like caspase-3/7 activity or PARP cleavage.
-
Time-Course Experiments: Perform a time-course analysis to capture the kinetics of apoptosis induction.
-
Confirm Mechanism: Ensure the observed effects are consistent with the known mechanism of Bcl-2/Bcl-xL inhibition.
-
Data Presentation
Table 1: Key In Vitro Toxicity Assays for this compound
| Assay Type | Readout | Purpose | Typical Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | IC50 | To determine the concentration that inhibits cell growth by 50% | 1 nM - 100 µM |
| Apoptosis (e.g., Annexin V/PI, Caspase-Glo) | Percentage of apoptotic cells, Caspase activity | To confirm the mechanism of cell death | 0.1x - 10x IC50 |
| Hemotoxicity | Platelet, RBC, WBC counts and viability | To assess toxicity towards blood components, particularly platelets (Bcl-xL) | 1 nM - 100 µM |
| Colony Formation | Number and size of colonies | To assess long-term effects on cell proliferation and survival | 0.01x - 1x IC50 |
Table 2: Common In Vivo Toxicity Parameters to Monitor for this compound
| Parameter Category | Specific Readouts | Monitoring Frequency |
| Clinical Signs | Body weight, food/water intake, general appearance, behavior | Daily |
| Hematology | Complete Blood Count (CBC) with differential, platelet count | Baseline, and at selected time points post-treatment |
| Serum Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine) | Baseline, and at selected time points post-treatment |
| Histopathology | Microscopic examination of major organs and tissues | At the end of the study or upon humane euthanasia |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate animals (e.g., mice) to the facility for at least one week.
-
Dose Grouping: Divide animals into groups and assign them to different dose levels of this compound and a vehicle control group.
-
Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight changes, changes in appearance, and behavioral abnormalities.
-
Blood Collection: Collect blood samples at specified time points for hematology and serum chemistry analysis.
-
Endpoint: The study is typically concluded after a set period (e.g., 14 days), or when pre-defined humane endpoints are reached. The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Visualizations
Caption: The Bcl-2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the toxicity assessment of a novel compound.
References
Technical Support Center: Enhancing the Therapeutic Index of BM-957
Welcome to the technical support center for BM-957, a potent dual inhibitor of Bcl-2 and Bcl-xL. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the preclinical evaluation and development of BM-957, with a focus on strategies to improve its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BM-957?
BM-957 is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BH3-binding groove of both Bcl-2 and Bcl-xL, BM-957 displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis (programmed cell death).[2]
Q2: What are the potential limitations to the therapeutic index of BM-957?
The primary limitation for dual Bcl-2/Bcl-xL inhibitors is on-target toxicity, specifically thrombocytopenia (a low platelet count).[3][4] Bcl-xL is essential for the survival of platelets, and its inhibition can lead to their premature apoptosis and removal from circulation.[3][5] This can result in a narrow therapeutic window where the doses required for anti-tumor efficacy overlap with doses that cause significant thrombocytopenia, thereby limiting the maximum tolerated dose (MTD).[4]
Q3: What are the general strategies to enhance the therapeutic index of a dual Bcl-2/Bcl-xL inhibitor like BM-957?
Several strategies can be employed to improve the therapeutic index:
-
Targeted Drug Delivery: Utilizing systems like nanoparticles to preferentially deliver BM-957 to tumor tissues, thereby reducing systemic exposure and sparing healthy tissues, including platelets.[6][7][8]
-
Combination Therapy: Combining BM-957 with other anti-cancer agents to achieve synergistic effects, allowing for the use of lower, less toxic doses of each drug.[9][10]
-
Novel Dosing Schedules: Implementing intermittent dosing regimens to allow for the recovery of platelet counts between treatments.[4]
-
Next-Generation Approaches: Developing platelet-sparing strategies such as Proteolysis Targeting Chimeras (PROTACs) that selectively degrade Bcl-xL in cancer cells.[3][11]
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia Observed in Preclinical Models
Problem: Administration of BM-957 in animal models results in a dose-limiting decrease in platelet counts, preventing the escalation to a potentially more efficacious dose.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Experiment: Perform a time-course analysis of platelet counts following a single dose of BM-957.
-
Expected Outcome: A rapid and transient decrease in platelets, consistent with the inhibition of Bcl-xL.[4]
-
Troubleshooting: If the thrombocytopenia is delayed or prolonged, consider off-target effects or vehicle-related toxicity.
-
-
Evaluate Alternative Dosing Schedules:
-
Experiment: Compare a daily dosing regimen with an intermittent schedule (e.g., once or twice weekly).
-
Rationale: An intermittent schedule may provide a "washout" period for platelet counts to recover while maintaining sufficient drug exposure in the tumor to induce apoptosis.[4]
-
Data to Collect: Monitor platelet counts and tumor growth in parallel for each dosing cohort.
-
-
Investigate Combination Therapies:
-
Experiment: Design a study combining a lower dose of BM-957 with another therapeutic agent (e.g., a standard-of-care chemotherapy or another targeted agent).
-
Rationale: A synergistic interaction may allow for enhanced anti-tumor activity without increasing the dose of BM-957, thus avoiding dose-limiting thrombocytopenia.[9]
-
Issue 2: Lack of Efficacy at a Well-Tolerated Dose
Problem: BM-957 is well-tolerated at the maximum achievable dose, but it does not produce the desired level of tumor regression in a specific cancer model.
Troubleshooting Steps:
-
Assess Target Expression:
-
Experiment: Use Western blot or immunohistochemistry to confirm the expression levels of Bcl-2 and Bcl-xL in your tumor model.
-
Rationale: The efficacy of BM-957 is dependent on the cancer cells' reliance on Bcl-2 and/or Bcl-xL for survival. Tumors with low expression of these proteins may be inherently resistant.
-
-
Explore Synergistic Combinations:
-
Experiment: Screen a panel of anti-cancer drugs in combination with BM-957 in vitro to identify synergistic interactions. Promising combinations can then be validated in vivo.
-
Potential Partners: Consider agents that induce cellular stress and upregulate pro-apoptotic BH3-only proteins, which can "prime" the cells for apoptosis by BM-957.
-
-
Consider a Targeted Delivery Approach:
Data Presentation
Table 1: Hypothetical In Vivo Efficacy and Toxicity of BM-957 with Different Dosing Schedules
| Treatment Group | Dosing Schedule | Average Tumor Volume Change (%) | Nadir Platelet Count (x10³/µL) |
| Vehicle Control | Daily | +250 | 950 |
| BM-957 (25 mg/kg) | Daily | -60 | 150 |
| BM-957 (25 mg/kg) | Twice Weekly | -45 | 450 |
| BM-957 (50 mg/kg) | Twice Weekly | -80 | 200 |
Table 2: Hypothetical Synergistic Efficacy of BM-957 in Combination Therapy
| Treatment Group | Tumor Growth Inhibition (%) | Platelet Count (% of Control) |
| Vehicle Control | 0 | 100 |
| BM-957 (15 mg/kg) | 30 | 75 |
| Agent X (5 mg/kg) | 25 | 95 |
| BM-957 (15 mg/kg) + Agent X (5 mg/kg) | 75 | 70 |
Experimental Protocols
Protocol 1: Evaluation of Thrombocytopenia in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) to isolate the effect on platelets.
-
Drug Administration: Administer a single intravenous (IV) or oral (PO) dose of BM-957 at various concentrations. Include a vehicle control group.
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein at baseline (pre-dose) and at multiple time points post-dose (e.g., 4, 8, 24, 48, 72, and 96 hours).
-
Platelet Counting: Use an automated hematology analyzer or manual counting with a hemocytometer to determine the platelet concentration.
-
Data Analysis: Plot the platelet count over time for each dose group to determine the nadir (lowest point) and the time to recovery.
Protocol 2: In Vivo Combination Efficacy Study
-
Animal Model: Use an appropriate tumor xenograft or syngeneic model with confirmed Bcl-2/Bcl-xL expression.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: BM-957 alone (at a well-tolerated, potentially sub-optimal dose)
-
Group 3: Combination agent alone
-
Group 4: BM-957 + combination agent
-
-
Treatment: Administer the treatments according to a predefined schedule. Monitor tumor volume using calipers and animal body weight as a measure of general toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the monotherapy and combination therapy groups to assess for synergistic or additive effects. Statistical analysis (e.g., ANOVA) should be performed.
Visualizations
Caption: Mechanism of Action of BM-957 in the Intrinsic Apoptosis Pathway.
Caption: Workflow for Nanoparticle-Mediated Delivery of BM-957.
Caption: Logic Diagram for Combination Therapy to Enhance Therapeutic Index.
Caption: Mechanism of Action for a PROTAC Targeting Bcl-xL for Degradation.
References
- 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-targeted nanoparticles improve the therapeutic index of BCL2 and MCL1 dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-targeted nanoparticles improve the therapeutic index of BCL2 and MCL1 dual inhibition | Blood | American Society of Hematology [ashpublications.org]
- 9. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Present-Day BCL2 Inhibitor Therapy and Future Therapeutic Directions | Blood Cancers Today [bloodcancerstoday.com]
- 11. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Bcl-2 family inhibitors, BM-957 and ABT-263 (Navitoclax). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
Overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL, is a key mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins have emerged as a promising therapeutic strategy. This guide focuses on a direct comparison of two such inhibitors: BM-957 and the clinically evaluated compound, Navitoclax (ABT-263).
Mechanism of Action
Both BM-957 and Navitoclax are potent, orally bioavailable small molecules designed to inhibit the anti-apoptotic function of Bcl-2 family proteins. They act as BH3 mimetics, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins such as Bim, Bak, and Bax. This releases the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the binding affinities and cellular activities of BM-957 and Navitoclax.
Table 1: Comparative Binding Affinities (Ki)
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| BM-957 | < 1 nM[1] | < 1 nM[1] | Not Reported | No appreciable binding at concentrations as high as 5 μM[1] |
| ABT-263 (Navitoclax) | ≤ 1 nM[2][3] | ≤ 0.5 nM[2][3] | ≤ 1 nM[2][3] | Weakly binds |
Table 2: Comparative Cellular Efficacy (IC50) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | BM-957 IC50 | ABT-263 (Navitoclax) IC50 |
| H146 | Small-Cell Lung Cancer (SCLC) | ~20 nM[1] | 33.1 nM[4] |
| H1147 | Small-Cell Lung Cancer (SCLC) | ~20 nM[1] | Not Reported |
| Calu-1 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 831 nM[4] |
| Calu-3 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 1,710 nM[4] |
| PC9 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 3,300 nM[4] |
| H358 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 3,550 nM[4] |
| H441 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 4,280 nM[4] |
| H460 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | 7,480 nM[4] |
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | Not Reported | >10,000 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is commonly used to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptides upon binding to a Bcl-2 family protein. Small, unbound fluorescent peptides rotate rapidly in solution, resulting in low polarization. When bound to a larger protein, their rotation slows, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to the protein, causing a decrease in polarization.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human Bcl-2, Bcl-xL, or other family proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim).
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Test compounds (BM-957 or ABT-263) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a microplate, combine the Bcl-2 family protein and the fluorescently labeled BH3 peptide at concentrations optimized for a stable polarization signal.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent peptide.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent peptide and its affinity for the protein.
-
MTT Cell Viability Assay for Cellular Efficacy
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BM-957 or ABT-263 in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Plot the absorbance values against the log of the compound concentrations.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
-
Visualizations
Bcl-2 Family Signaling Pathway in Apoptosis
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins and BH3 mimetics.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of BM-957 and ABT-263.
Discussion
Based on the available data, both BM-957 and Navitoclax (ABT-263) are highly potent dual inhibitors of Bcl-2 and Bcl-xL, with Ki values in the sub-nanomolar range. In the H146 small-cell lung cancer cell line, where data for both compounds are available, BM-957 appears to be slightly more potent than Navitoclax, with an IC50 of approximately 20 nM compared to 33.1 nM for Navitoclax.
A key differentiator for Navitoclax is its additional potent inhibition of Bcl-w. The clinical implications of this broader specificity are still under investigation. However, the inhibition of Bcl-xL by both compounds is known to be associated with on-target toxicity, specifically thrombocytopenia, as platelets rely on Bcl-xL for their survival.
The cellular efficacy of these inhibitors is highly dependent on the specific cancer cell line and its reliance on particular anti-apoptotic proteins for survival. The provided IC50 values for Navitoclax in various non-small-cell lung cancer lines demonstrate a wide range of sensitivities, highlighting the importance of biomarker-driven patient selection in clinical applications.
Conclusion
Both BM-957 and Navitoclax (ABT-263) are powerful tools for researchers studying apoptosis and developing novel cancer therapeutics. While both exhibit potent inhibition of Bcl-2 and Bcl-xL, subtle differences in their binding profiles and cellular activities may warrant consideration for specific research applications. Further head-to-head studies across a broader range of cancer cell lines would be beneficial for a more comprehensive comparison of their efficacy and therapeutic potential.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Intracellular levels of reactive oxygen species correlate with ABT‐263 sensitivity in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM-957 and Venetoclax: A Guide for Researchers
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical node in the regulation of apoptosis, or programmed cell death. The overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which cancer cells evade this crucial process, leading to survival and resistance to treatment. This guide provides a detailed comparative analysis of two notable inhibitors of this pathway: Venetoclax, an FDA-approved therapeutic, and BM-957, a potent preclinical compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.
At a Glance: Key Differences Between BM-957 and Venetoclax
| Feature | BM-957 | Venetoclax |
| Target(s) | Bcl-2 and Bcl-xL | Bcl-2 |
| Binding Affinity (Ki) | <1 nM for Bcl-2 and Bcl-xL[1] | Selective for Bcl-2 |
| Development Stage | Preclinical[1] | FDA Approved[2][3] |
| Approved Indications | N/A | Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Acute Myeloid Leukemia (AML)[2] |
| Reported Efficacy | Nanomolar IC50 in cell lines; induced complete tumor regression in preclinical models[1] | Improved overall survival in AML (14.7 months with azacitidine vs. 9.6 months with azacitidine alone)[2][4] |
| Known Resistance Mechanisms | Not extensively studied | Upregulation of MCL-1 and BCL-xL[5][6][7] |
Mechanism of Action: Targeting the Apoptotic Machinery
Both BM-957 and Venetoclax are classified as BH3 mimetics. They function by mimicking the BH3 domain of pro-apoptotic proteins, which is essential for their interaction with anti-apoptotic Bcl-2 family members. By binding to the BH3-binding groove of their target proteins, these inhibitors displace the sequestered pro-apoptotic proteins, thereby freeing them to activate the downstream effectors of apoptosis, BAX and BAK.[6][8] This ultimately leads to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases, culminating in cell death.[6][8]
The primary distinction in their mechanism lies in their selectivity. Venetoclax is a highly selective inhibitor of Bcl-2.[8][9][10] In contrast, BM-957 is a dual inhibitor, targeting both Bcl-2 and Bcl-xL with high affinity.[1] This broader specificity of BM-957 could potentially overcome certain resistance mechanisms to Venetoclax that involve the upregulation of Bcl-xL.[5][6]
Preclinical and Clinical Performance
BM-957: A Potent Preclinical Candidate
BM-957 has demonstrated significant potency in preclinical studies. Structure-based design led to a compound with binding affinities (Ki) of less than 1 nM for both Bcl-2 and Bcl-xL.[1] In cellular assays, BM-957 exhibited low nanomolar IC50 values for cell growth inhibition in small-cell lung cancer cell lines, such as H146 and H1147 (around 20 nM).[1] Furthermore, it effectively induced apoptosis, as evidenced by the robust cleavage of PARP and caspase-3 at concentrations as low as 10 nM.[1] While in vivo data is limited in publicly available literature, the initial report mentioned the achievement of complete tumor regression in a xenograft model.[1] To date, there is no evidence of BM-957 entering clinical trials.
| BM-957 Preclinical Data | |
| Parameter | Value |
| Binding Affinity (Ki) | <1 nM (Bcl-2), <1 nM (Bcl-xL)[1] |
| Cell Growth Inhibition (IC50) | ~20 nM (H146, H1147 cell lines)[1] |
| Apoptosis Induction | PARP and caspase-3 cleavage at 10 nM[1] |
Venetoclax: A Clinically Validated Therapeutic
Venetoclax has a well-established clinical track record. It is approved for the treatment of certain hematologic malignancies, often in combination with other agents.[2] In a pivotal phase 3 study for newly diagnosed acute myeloid leukemia (AML) in patients ineligible for intensive chemotherapy, the combination of Venetoclax and azacitidine resulted in a significantly longer median overall survival of 14.7 months compared to 9.6 months for azacitidine plus placebo.[2][4] The most common adverse events associated with Venetoclax include neutropenia, diarrhea, nausea, and anemia.[2] A significant risk is Tumor Lysis Syndrome (TLS), which requires careful monitoring and management during the initial dose ramp-up phase.[9][10]
| Venetoclax Clinical Data (AML, VIALE-A Trial) | |
| Parameter | Venetoclax + Azacitidine |
| Median Overall Survival | 14.7 months[2][4] |
| Composite Complete Remission (CR + CRi) | 66.4% |
| Common Adverse Events (Grade ≥3) | Neutropenia, Thrombocytopenia, Febrile Neutropenia, Anemia |
Experimental Protocols: Evaluating Bcl-2 Family Inhibitors
The preclinical evaluation of compounds like BM-957 and Venetoclax relies on a suite of standardized experimental protocols to assess their efficacy and mechanism of action.
Cell Viability Assays
These assays are fundamental to determining the cytotoxic effects of a compound on cancer cells. The MTT assay is a common colorimetric method used for this purpose.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Venetoclax) and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.[12][13]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[12]
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a concept known as "mitochondrial priming."[14][15][16] This technique can help predict sensitivity to BH3 mimetic drugs.
BH3 Profiling Protocol (General Overview):
-
Cell Permeabilization: Cells are gently permeabilized using a detergent like digitonin to allow the entry of BH3 peptides while keeping the mitochondrial outer membrane intact.[15]
-
Peptide Exposure: The permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from various pro-apoptotic proteins (e.g., BIM, BID, PUMA, BAD).[14][17]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: The extent of MOMP is measured. This can be done by detecting the release of cytochrome c from the mitochondria using flow cytometry or by measuring the loss of mitochondrial membrane potential with dyes like JC-1.[14][17]
-
Data Analysis: The degree of MOMP induced by different BH3 peptides provides a "profile" of which anti-apoptotic Bcl-2 family members are critical for the cell's survival. High sensitivity to specific peptides indicates a dependence on the corresponding anti-apoptotic protein.
Conclusion and Future Directions
BM-957 and Venetoclax represent two distinct stages in the development of Bcl-2 family inhibitors. Venetoclax is a successful, clinically validated drug that has significantly impacted the treatment of hematologic malignancies. Its high selectivity for Bcl-2 is a key feature, though it also presents a vulnerability in the form of resistance through the upregulation of other anti-apoptotic proteins like MCL-1 and Bcl-xL.
BM-957, as a potent dual inhibitor of Bcl-2 and Bcl-xL, offers a potential strategy to overcome Bcl-xL-mediated resistance to Venetoclax. Its impressive preclinical potency highlights its therapeutic potential. However, the translation of this preclinical promise into a clinical reality remains to be seen, with potential challenges including on-target toxicities associated with Bcl-xL inhibition, such as thrombocytopenia.
For researchers in the field, the comparative study of these two molecules underscores the importance of selectivity profiles in targeted therapy. Future research will likely focus on developing next-generation inhibitors with tailored selectivity, exploring rational combination therapies to overcome resistance, and refining patient stratification strategies using techniques like BH3 profiling to identify those most likely to benefit from these apoptosis-inducing agents.
References
- 1. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax - Wikipedia [en.wikipedia.org]
- 3. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. Sustained OS Benefit with Venetoclax and Azacitidine for AML | Blood Cancers Today [bloodcancerstoday.com]
- 5. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Compounds and viability assays [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. content.sph.harvard.edu [content.sph.harvard.edu]
- 15. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 16. labs.dana-farber.org [labs.dana-farber.org]
- 17. labs.dana-farber.org [labs.dana-farber.org]
BM-957: A Potent Dual Inhibitor of Bcl-2 and Bcl-xL for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the specificity and performance of the Bcl-2/Bcl-xL inhibitor, BM-957, in comparison to other relevant BH3 mimetics.
BM-957 is a highly potent small molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers. This guide provides a comprehensive analysis of the binding specificity of BM-957 and compares its performance with other notable Bcl-2 family inhibitors, including the dual inhibitor Navitoclax (ABT-263) and the Bcl-2 selective inhibitor Venetoclax (ABT-199).
Comparative Analysis of Binding Affinities
The specificity of a Bcl-2 family inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the binding affinities (Ki in nM) of BM-957 and other key inhibitors against a panel of anti-apoptotic Bcl-2 family proteins. The data has been compiled from various published studies.
| Inhibitor | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) | Bfl-1 (Ki, nM) |
| BM-957 | <1[1] | <1[1] | >5000[1][2] | Not Reported | Not Reported |
| Navitoclax (ABT-263) | ≤1[3] | ≤0.5[3] | >1000[4] | ≤1[3] | Low Affinity[3] |
| Venetoclax (ABT-199) | <0.01[5] | 48[5] | >444[5] | 245[5] | Low Affinity[5] |
| A-1331852 | 6 | <0.01 | 142 | 4 | Not Reported |
Key Observations:
-
Navitoclax is also a potent dual inhibitor of Bcl-2 and Bcl-xL, and additionally shows high affinity for Bcl-w.[3] Its low affinity for Mcl-1 is a known factor in resistance mechanisms.[4]
-
Venetoclax is highly selective for Bcl-2, with significantly weaker affinity for other anti-apoptotic family members.[5] This selectivity profile is designed to minimize toxicities associated with Bcl-xL inhibition, such as thrombocytopenia.
-
A-1331852 is a highly potent and selective inhibitor of Bcl-xL, serving as a valuable tool for studying the specific roles of this protein.
Mechanism of Action: Restoring Apoptosis
Overexpression of Bcl-2 and Bcl-xL allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins like Bim, Bad, and Puma. BM-957, as a BH3 mimetic, competitively binds to the BH3 groove of Bcl-2 and Bcl-xL, displacing these pro-apoptotic proteins. The released pro-apoptotic effectors can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately culminating in programmed cell death.
Caption: Mechanism of BM-957 in overcoming apoptosis evasion.
Experimental Protocols
The binding affinities of BM-957 and other Bcl-2 inhibitors are typically determined using a competitive fluorescence polarization assay.
Fluorescence Polarization Assay (FPA) Protocol:
-
Reagents and Materials:
-
Purified recombinant human Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1).
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-labeled Bim BH3 peptide).
-
Test compounds (BM-957 and comparators) serially diluted in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Assay buffer.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells of the microplate.
-
Add a fixed concentration of the target Bcl-2 family protein to the wells. The concentration of the protein should be optimized to yield a significant polarization signal upon binding to the fluorescent peptide.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent peptide from the protein.
-
The IC50 values can be converted to Ki (inhibition constant) values using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its affinity for the protein.
-
Experimental Workflow for Specificity Profiling
A systematic workflow is essential to comprehensively characterize the specificity of a Bcl-2 inhibitor.
Caption: Workflow for determining Bcl-2 inhibitor specificity.
Conclusion
BM-957 is a potent dual inhibitor of Bcl-2 and Bcl-xL with high selectivity against Mcl-1. This specificity profile suggests its potential as a valuable therapeutic agent in cancers dependent on both Bcl-2 and Bcl-xL for survival. The comparative data presented in this guide provides a framework for researchers to evaluate the suitability of BM-957 for their specific research and development needs. Further studies to determine its binding affinity for other Bcl-2 family members, such as Bcl-w and Bfl-1, would provide an even more complete understanding of its specificity. The detailed experimental protocols and workflows outlined here offer a practical guide for the in-house evaluation of BM-957 and other Bcl-2 family inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BM 957's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BM 957, a potent small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), with other relevant Bcl-2 family inhibitors. The information presented is based on publicly available preclinical data. It is important to note that independent validation studies for this compound were not identified in the public domain at the time of this review. The data presented here is from the primary publication by Bai et al. (2014) and is compared with data for Navitoclax (ABT-263) and Venetoclax (ABT-199).
Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound, like Navitoclax and Venetoclax, functions by targeting the core machinery of the intrinsic apoptosis pathway. In many cancers, anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, are overexpressed. These proteins sequester pro-apoptotic proteins (e.g., BIM, BAD, BAK, BAX), preventing them from initiating programmed cell death. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound acts as a BH3 mimetic, liberating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Comparative Quantitative Data
The following tables summarize the binding affinities and cellular activities of this compound, Navitoclax, and Venetoclax based on available preclinical data.
Table 1: Binding Affinity (Ki, nM) of Bcl-2 Family Inhibitors
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| This compound | <1[2][3] | <1[2][3] | - | - |
| Navitoclax (ABT-263) | ≤1[4][5] | ≤0.5[4][5] | ≤1[4][5] | Weakly binds |
| Venetoclax (ABT-199) | <0.01[6][7][8] | 48[6][7] | 245[6][7] | >444[6] |
Table 2: Cellular Activity (IC50, nM) in Cancer Cell Lines
| Compound | H146 (SCLC) | H1417 (SCLC) | H1963 (SCLC) | RS4;11 (ALL) | CLL Cells |
| This compound | ~20[2] | ~20 | - | - | - |
| Navitoclax (ABT-263) | 110[4] | <400[4] | <400[4] | - | - |
| Venetoclax (ABT-199) | - | - | - | 8[6] | 3.0 (average)[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and replication of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound and its comparators.
Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to a target protein.
Methodology:
-
Reagents : Recombinant human Bcl-2 and Bcl-xL proteins, a fluorescently labeled BH3 peptide (e.g., from BIM or BAD), and the test inhibitor (this compound, Navitoclax, or Venetoclax) are prepared in a suitable assay buffer.[9][10][11]
-
Incubation : The fluorescent BH3 peptide is incubated with the target protein in the presence of varying concentrations of the test inhibitor. This allows for competition between the labeled peptide and the inhibitor for binding to the protein.
-
Measurement : The fluorescence polarization of the solution is measured using a plate reader. A high polarization value indicates that the fluorescent peptide is bound to the larger protein, while a low polarization value indicates that it has been displaced by the inhibitor and is tumbling freely in solution.
-
Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of inhibitor that displaces 50% of the bound peptide) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of a cell population, which is an indicator of cell viability.
Methodology:
-
Cell Seeding : Cancer cell lines (e.g., H146, H1417) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (this compound, Navitoclax, or Venetoclax) and incubated for a specified period (e.g., 48 or 72 hours).[12][13]
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]
-
Incubation : The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Analysis : The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation : Human cancer cells (e.g., H146 small cell lung cancer cells) are injected subcutaneously into immunocompromised mice.[15][16]
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Compound Administration : The mice are then treated with the test compound (e.g., this compound) or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Analysis : The tumor growth curves and final tumor weights of the treated group are compared to the control group to determine the anti-tumor efficacy of the compound.
Conclusion
The available preclinical data indicates that this compound is a potent dual inhibitor of Bcl-2 and Bcl-xL with low nanomolar binding affinities and cellular activity against small cell lung cancer cell lines. Its potency appears comparable to or greater than Navitoclax in the tested SCLC cell lines. In comparison to Venetoclax, which is highly selective for Bcl-2, this compound's dual targeting of Bcl-2 and Bcl-xL may offer advantages in tumors dependent on both anti-apoptotic proteins for survival. However, this dual inhibition may also carry a higher risk of on-target toxicities, such as thrombocytopenia, which is associated with Bcl-xL inhibition.
The lack of publicly available independent validation studies for this compound underscores the need for further research to confirm these initial findings and to fully characterize its therapeutic potential and safety profile. The experimental protocols outlined in this guide provide a framework for such validation efforts. Researchers are encouraged to consult the primary literature for more specific details when designing their experiments.
References
- 1. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. protocols.io [protocols.io]
- 15. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
A Researcher's Guide to the Cross-Validation of BM-957 Activity Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the in vitro and in vivo activity of BM-957, a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] While direct inter-laboratory comparison studies for BM-957 are not yet publicly available, this document offers a comprehensive approach to such validation. By leveraging data from analogous, well-characterized Bcl-2 family inhibitors such as ABT-737 and Navitoclax, we outline the key parameters for comparison, potential sources of variability, and standardized protocols to ensure data reproducibility and reliability.
Understanding the Mechanism of Action of BM-957
BM-957 functions by binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins like Bim, Bid, and Bad.[1] This releases the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to the activation of caspases and ultimately, programmed cell death.
Caption: Signaling pathway of BM-957.
Key Activities of BM-957 for Cross-Validation
The following table summarizes the key in vitro and in vivo activities of BM-957 as reported in its initial discovery. These parameters should form the basis of any inter-laboratory comparison.
| Parameter | Reported Value/Activity | Target Cell Lines/Model | Reference |
| Binding Affinity (Ki) | < 1 nM for Bcl-2 and Bcl-xL | In vitro binding assay | [1] |
| Cell Growth Inhibition (IC50) | ~20 nM | H146 and H1147 small-cell lung cancer cell lines | [1] |
| Apoptosis Induction | Robust cleavage of PARP and caspase-3 at 10 nM (24h) | H146 cell line | [1] |
| In Vivo Efficacy | Complete and durable tumor regression at a well-tolerated dose | H146 small-cell lung cancer xenograft model | [1][2] |
Potential Sources of Inter-Laboratory Variation
Discrepancies in the measured activity of Bcl-2 inhibitors between different laboratories are not uncommon. Understanding the potential sources of this variability is crucial for accurate data interpretation and comparison.
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cultured cell lines over time, leading to changes in protein expression, including Bcl-2 family members. It is imperative to use authenticated, low-passage cell lines.
-
Assay Conditions: Minor variations in experimental protocols can significantly impact results. These include differences in reagent concentrations, incubation times, cell seeding densities, and the specific model of instrumentation used for detection.
-
Heterogeneity of Bcl-2 Family Protein Expression: The expression levels of Bcl-2, Bcl-xL, and other pro- and anti-apoptotic proteins can vary between different cell lines and even within the same cell line under different culture conditions. This can alter the sensitivity to Bcl-2/Bcl-xL inhibitors.
-
Acquired Resistance: Cancer cells can develop resistance to Bcl-2 inhibitors through mechanisms such as mutations in the BCL2 gene or the upregulation of other anti-apoptotic proteins like Mcl-1, which is not targeted by BM-957.[3]
Comparative Activity of Bcl-2 Family Inhibitors
To provide a broader context for the activity of BM-957, the following table compares its reported binding affinities with those of other well-known Bcl-2 family inhibitors.
| Compound | Target(s) | Bcl-2 (Ki or EC50) | Bcl-xL (Ki or EC50) | Bcl-w (Ki or EC50) | Reference |
| BM-957 | Bcl-2, Bcl-xL | < 1 nM | < 1 nM | Not reported | [1] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 30.3 nM | 78.7 nM | 197.8 nM | [4] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ≤ 1 µM | ≤ 1 µM | ≤ 1 µM | [5] |
Standardized Experimental Protocols
To facilitate reproducibility, detailed and standardized protocols are essential. Below is an example of a standardized protocol for a cell viability assay to determine the IC50 of BM-957.
Protocol: Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding:
-
Harvest log-phase cells and determine cell concentration and viability.
-
Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of BM-957 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Proposed Workflow for an Inter-Laboratory Cross-Validation Study
A structured workflow is critical for a successful cross-validation study. The following diagram outlines a logical approach.
Caption: Workflow for a cross-validation study.
Conclusion
The robust preclinical validation of drug candidates like BM-957 is fundamental to their successful clinical translation. While direct cross-laboratory data for BM-957 is not yet available, this guide provides a comprehensive framework for designing and interpreting such studies. By standardizing protocols, understanding potential sources of variability, and comparing data with analogous compounds, researchers can build a more complete and reliable profile of BM-957's activity. This will ultimately increase confidence in its therapeutic potential and inform the design of future clinical trials.
References
- 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BM-957 in Primary Patient-Derived Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BM-957, a potent dual inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL), with a focus on its potential application in primary patient-derived cancer models. Due to the limited availability of public data on BM-957 in patient-derived xenografts (PDXs), this guide leverages existing information on its mechanism and preclinical performance, drawing comparisons with the well-documented Bcl-2 selective inhibitor, venetoclax, to provide a comprehensive overview for researchers.
Executive Summary
BM-957 is a promising small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies, including complete and durable tumor regression in a small-cell lung cancer xenograft model. Its dual-targeting mechanism against both Bcl-2 and Bcl-xL suggests a potential advantage in overcoming resistance mechanisms associated with the upregulation of Bcl-xL. However, to date, there is a notable absence of published studies evaluating the efficacy of BM-957 in primary patient-derived samples or PDX models, particularly in hematological malignancies where Bcl-2 family inhibitors have shown considerable promise. This guide aims to bridge this gap by presenting the known data for BM-957 and providing a framework for its evaluation in patient-derived models, using the extensive data available for venetoclax as a benchmark.
Mechanism of Action: Dual Inhibition of Bcl-2 and Bcl-xL
BM-957 functions by binding to the BH3-binding groove of both Bcl-2 and Bcl-xL proteins, inhibiting their anti-apoptotic function. This dual inhibition is designed to release pro-apoptotic proteins like Bim, Bid, and Bad, thereby triggering the intrinsic apoptotic cascade. This mechanism is distinct from that of venetoclax, which selectively targets Bcl-2. The dual inhibitory action of BM-957 may offer a therapeutic advantage in tumors that develop resistance to Bcl-2 selective inhibitors through the upregulation of Bcl-xL.
Preclinical Efficacy: A Comparative Overview
While direct comparative data in primary patient-derived samples is unavailable for BM-957, the following tables summarize the known preclinical findings for BM-957 and provide a comparison with the extensive data available for venetoclax in relevant models.
Table 1: In Vitro and In Vivo Efficacy of BM-957
| Parameter | BM-957 | Data Source |
| Target | Bcl-2 and Bcl-xL | |
| Binding Affinity (Ki) | <1 nM for both Bcl-2 and Bcl-xL | |
| In Vitro Efficacy (IC50) | ~20 nM in H146 small-cell lung cancer cells | |
| In Vivo Model | H146 small-cell lung cancer cell line-derived xenograft | |
| In Vivo Efficacy | Rapid, complete, and durable tumor regression | |
| Patient-Derived Models | No published data available | - |
Table 2: Comparative Efficacy of Venetoclax in Primary Patient-Derived Samples (Acute Myeloid Leukemia - AML)
| Parameter | Venetoclax (ABT-199) | Data Source |
| Target | Bcl-2 | [1] |
| In Vitro Efficacy (Primary AML Samples) | Varies by AML subtype and genetic markers | [1][2] |
| In Vivo Model | Patient-Derived Xenografts (PDX) from AML patients | [2] |
| In Vivo Efficacy | Significant reduction in leukemia burden, improved survival in sensitive models | [2] |
| Resistance Mechanisms in Patient Samples | Upregulation of MCL1 and BCL-XL, KRAS/PTPN11 mutations | [1][3] |
Experimental Protocols for Evaluating BM-957 in Patient-Derived Xenograft (PDX) Models
The following protocols are adapted from established methodologies for testing novel agents in hematological malignancy PDX models and can be applied to evaluate the efficacy of BM-957.
Establishment of Hematological Malignancy PDX Models
-
Patient Sample Collection: Obtain fresh bone marrow aspirate or peripheral blood from consenting patients with hematological malignancies (e.g., AML, ALL) under an IRB-approved protocol.[4]
-
Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability using Trypan Blue exclusion and count the number of viable cells.
-
Xenotransplantation: Inject 1-10 x 10^6 viable MNCs intravenously (tail vein) or intra-femorally into immunodeficient mice (e.g., NOD/SCID gamma - NSG).[4][5]
-
Engraftment Monitoring: Monitor engraftment by weekly or bi-weekly retro-orbital or tail vein blood sampling to detect the presence of human CD45+ cells by flow cytometry.[4]
-
Model Expansion: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), expand the PDX model by passaging bone marrow or spleen cells into secondary recipient mice.
References
- 1. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Genetic events associated with venetoclax resistance in CLL identified by whole-exome sequencing of patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, In Vivo Model for Drug-Response Prediction in Patients with B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BM-957: A Preclinical Bcl-2/Bcl-xL Inhibitor Benchmarked Against Standard-of-Care in Small-Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BM-957, a potent, preclinical dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-xL, against current standard-of-care therapies for small-cell lung cancer (SCLC). The information is intended to offer a data-driven overview for researchers and drug development professionals interested in the therapeutic potential of targeting the apoptosis pathway in this aggressive malignancy.
Executive Summary
BM-957 is a small-molecule inhibitor that has demonstrated significant preclinical activity in SCLC models by targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. Overexpression of these proteins is a key mechanism of survival and chemoresistance in many cancers, including SCLC. While preclinical data for BM-957 are promising, it is important to note the absence of direct head-to-head comparative studies with current standard-of-care regimens. This guide presents the available data for BM-957 and contextualizes it with the established efficacy of standard therapies and the clinical experience of other Bcl-2 family inhibitors.
Data Presentation
Table 1: Preclinical Efficacy of BM-957 in Small-Cell Lung Cancer Models
| Parameter | H146 SCLC Cell Line | H1147 SCLC Cell Line | H146 SCLC Xenograft Model |
| Target | Bcl-2/Bcl-xL | Bcl-2/Bcl-xL | Bcl-2/Bcl-xL |
| Metric | IC50 | IC50 | Tumor Regression |
| Value | ~20 nM | ~20 nM | Complete and durable tumor regression |
| Notes | Potent in vitro activity in SCLC cell lines. | Data from a single preclinical study. | Efficacy observed at a well-tolerated dose-schedule. |
Table 2: Standard-of-Care Therapies for Small-Cell Lung Cancer (Extensive Stage)
| Regimen | Key Components | Typical Response Rate | Median Overall Survival |
| First-Line | Cisplatin or Carboplatin + Etoposide + Atezolizumab | 60-80% | ~12-13 months |
| Second-Line | Topotecan, Lurbinectedin, or Clinical Trial | Varies | ~4-6 months |
Note: Response rates and survival data for standard-of-care are aggregated from multiple clinical trials and may vary based on patient characteristics and specific trial parameters.
Table 3: Clinical Experience with Other Bcl-2 Family Inhibitors in SCLC
| Inhibitor | Target(s) | Key Clinical Finding in SCLC | Status |
| Navitoclax | Bcl-2/Bcl-xL/Bcl-w | Limited single-agent activity; dose-limiting thrombocytopenia.[1][2][3][4] | Investigated in combination therapies. |
| Venetoclax | Bcl-2 | Modest single-agent activity; more promising in combination.[5][6][7][8][9][10][11] | Multiple clinical trials in combination with chemotherapy or other targeted agents. |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (for BM-957)
-
Cell Lines: H146 and H1147 small-cell lung cancer cell lines.
-
Method: Cells were seeded in appropriate culture media and exposed to varying concentrations of BM-957.
-
Analysis: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values, the concentration of drug that inhibits cell growth by 50%, were then calculated.
In Vivo Xenograft Model (for BM-957)
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: H146 SCLC cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a specified volume, mice were treated with BM-957 at a defined dose and schedule. The original study did not specify a standard-of-care control arm.
-
Analysis: Tumor volume was measured regularly to assess tumor growth inhibition and regression. Animal weight and general health were monitored to assess toxicity.
Visualizations
Signaling Pathway of BM-957
Caption: Mechanism of action of BM-957 in inducing apoptosis.
Comparative Experimental Workflow
Caption: A proposed workflow for a direct comparative preclinical study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small cell lung Cancer: New therapeutic option explored [meduniwien.ac.at]
- 10. BCL-2 inhibition is a promising therapeutic strategy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Assessing the Synergistic Potential of BM 957: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BM 957 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bim, Bid, and Bad, thereby triggering the intrinsic apoptotic pathway in cancer cells. This mechanism of action presents a compelling rationale for combination therapies, aiming to enhance the efficacy of existing anticancer agents and overcome resistance. This guide provides a comparative analysis of the synergistic effects of dual Bcl-2/Bcl-xL inhibitors, using data from preclinical and clinical studies of analogous compounds, Navitoclax (ABT-263) and Pelcitoclax, to extrapolate the potential of this compound in combination with other drugs.
Synergistic Effects with Taxanes
Taxanes, such as docetaxel and paclitaxel, are microtubule-stabilizing agents widely used in cancer chemotherapy. Preclinical studies have demonstrated that dual Bcl-2/Bcl-xL inhibition can significantly enhance the antitumor activity of taxanes.
Preclinical Data: In Vivo Xenograft Models
The synergistic activity of dual Bcl-2/Bcl-xL inhibitors with taxanes has been evaluated in various cancer xenograft models. The combination therapy has consistently shown superior tumor growth inhibition compared to monotherapy.
| Cancer Model | Combination | Tumor Growth Inhibition (TGI) - Combination | TGI - Monotherapy (Bcl-2/xL Inhibitor) | TGI - Monotherapy (Taxane) | Reference |
| Ovarian Cancer (SKOV3) | Navitoclax + Docetaxel | > Additive Inhibition | Not Efficacious | 48% (bolus), 82% (cyclical) | [1] |
| Gastric Cancer (HGC-27) | Pelcitoclax + Paclitaxel | ~80% | Not Specified | ~50% | [2] |
| Small Cell Lung Cancer (NCI-H146) | Pelcitoclax + Docetaxel | Significantly Enhanced | 30-40% | 30-40% | [2] |
| Non-Small Cell Lung Cancer (H1975) | Pelcitoclax + Docetaxel | Significantly Enhanced | 30-40% | 30-40% | [2] |
| Non-Small Cell Lung Cancer (PDX) | Pelcitoclax + Docetaxel | Significantly Enhanced | 30-40% | 30-40% | [2] |
TGI values are approximated from graphical data where exact percentages were not provided.
Clinical Data
A Phase I clinical trial evaluated the safety and efficacy of Navitoclax in combination with docetaxel in patients with advanced solid tumors. The study established a maximum tolerated dose and observed preliminary antitumor activity.
| Trial Phase | Patient Population | Combination | Objective Response Rate (ORR) | Best Response | Reference |
| Phase I | Advanced Solid Tumors | Navitoclax + Docetaxel | 9.8% (4/41) | Partial Response | [3] |
Synergistic Effects with Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis and is a standard of care for various solid tumors. The combination with a dual Bcl-2/Bcl-xL inhibitor has been explored in a clinical setting.
Clinical Data
A Phase I clinical trial of Navitoclax combined with gemcitabine was conducted in patients with advanced solid tumors. The study assessed the safety and preliminary efficacy of the combination.
| Trial Phase | Patient Population | Combination | Stable Disease (SD) Rate | Objective Response | Reference |
| Phase I | Advanced Solid Tumors | Navitoclax + Gemcitabine | 54% | No objective responses | [4] |
Signaling Pathways and Experimental Workflows
To understand the underlying mechanisms and the methodologies used to assess synergy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I study of the safety, pharmacokinetics and efficacy of navitoclax plus docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BM 957: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent Bcl-2/Bcl-xL inhibitor BM 957, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, aligning with standard laboratory safety practices and chemical handling regulations.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally and functionally similar Bcl-2 inhibitors, such as ABT-737, Navitoclax (ABT-263), and Venetoclax (ABT-199), indicate that this class of compounds should be handled with care. Assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may have long-term health effects.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Quantitative Data Summary for this compound and Related Compounds
The following table summarizes key quantitative data for this compound and provides context from related, well-characterized Bcl-2 inhibitors. This information is critical for understanding the chemical nature of the waste.
| Property | This compound | ABT-737 | Navitoclax (ABT-263) | Venetoclax (ABT-199) |
| Molecular Formula | C₅₂H₅₆ClF₃N₆O₇S₃ | C₄₂H₄₅ClN₆O₅S₂ | C₄₇H₅₅ClF₃N₅O₆S₃ | C₄₅H₅₀ClN₇O₇S |
| CAS Number | 1391107-54-2 | 852808-04-9 | 923564-51-6 | 1257044-40-8 |
| Primary Hazard | Assumed to be harmful if swallowed | Harmful if swallowed | Not classified as hazardous under GHS | Harmful if swallowed |
| Common Lab Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) |
Experimental Protocols and Waste Generation
This compound, like other Bcl-2 inhibitors, is typically used in in vitro cell-based assays to study apoptosis. A common experimental workflow involves:
-
Stock Solution Preparation: this compound is usually dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
-
Working Solution Preparation: The stock solution is then diluted in cell culture media to achieve the desired final concentration for treating cells.
-
Cell Treatment: The working solution is added to cell cultures.
This process generates several waste streams that require proper disposal:
-
Solid Waste: Unused this compound powder.
-
Concentrated Liquid Waste: Leftover stock solution in DMSO.
-
Contaminated Labware: Pipette tips, tubes, flasks, and plates that have come into contact with this compound.
-
Aqueous Waste: Cell culture media containing diluted this compound.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for handling chemical waste in a laboratory setting and are informed by the safety data for similar compounds.
Solid this compound Waste
-
Segregation: Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
-
Disposal: Dispose of as solid chemical waste through your institution's Environmental Health and Safety (EHS) office.
Concentrated Liquid Waste (in DMSO)
-
Segregation: Collect all concentrated this compound solutions in a designated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names ("this compound" and "Dimethyl Sulfoxide"), and the approximate concentrations.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office as halogenated organic solvent waste.
Contaminated Labware
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Pipette tips, serological pipettes, and other plasticware should be collected in a designated, puncture-resistant container lined with a biohazard bag and labeled as hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated with a suitable solvent (e.g., ethanol) and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed and reused or disposed of as broken glass.
Aqueous Waste (Cell Culture Media)
-
Decontamination: Due to the potential ecotoxicity of Bcl-2 inhibitors, it is not recommended to dispose of media containing this compound directly down the drain. This waste should be collected and treated as hazardous chemical waste.
-
Collection: Collect all cell culture media containing this compound in a clearly labeled, leak-proof container.
-
Disposal: Arrange for disposal through your institution's EHS office.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste streams.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific guidelines for hazardous waste management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
